Nur77 antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H32N8OS |
|---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-5-[[4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]pyrimidin-2-yl]amino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H32N8OS/c1-5-33(6-2)13-7-11-27-23(34)21-15-17-14-18(8-9-19(17)31-21)30-24-28-12-10-20(32-24)22-16(3)29-25(26-4)35-22/h8-10,12,14-15,31H,5-7,11,13H2,1-4H3,(H,26,29)(H,27,34)(H,28,30,32) |
InChI Key |
HBLFYECMSPRSTI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC2=C(N1)C=CC(=C2)NC3=NC=CC(=N3)C4=C(N=C(S4)NC)C |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Nur77 Antagonism in Triple-Negative Breast Cancer: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a promising therapeutic target in TNBC. Nur77 exhibits a dual role in cancer, acting as both a promoter of cell survival in the nucleus and an inducer of apoptosis when translocated to the mitochondria. This guide provides an in-depth technical overview of the mechanism of action of Nur77 antagonists in TNBC, focusing on the core signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and drug development in this area.
The Core Mechanism: Shifting the Balance from Survival to Apoptosis
In TNBC cells, Nur77's subcellular localization is a critical determinant of its function. In the nucleus, Nur77 can act as a transcription factor, promoting the expression of genes involved in cell proliferation and survival. However, upon specific stimuli, including treatment with Nur77 antagonists, it translocates from the nucleus to the mitochondria.[1] This translocation is a pivotal event in switching its function from pro-survival to pro-apoptotic.
At the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2.[2][3][4] This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain and effectively converting it from a cell protector to a cell killer.[5] This "converted" Bcl-2 can then no longer sequester pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis.
Certain Nur77 antagonists have been shown to inhibit the migration and invasion of TNBC cells. This is, in part, mediated by the antagonist's ability to block both constitutive and TGF-β-induced cell migration pathways that are dependent on Nur77.
Quantitative Data Presentation
The following tables summarize key quantitative data from preclinical studies of Nur77 antagonists in TNBC.
Table 1: In Vitro Efficacy of Nur77 Antagonists in TNBC Cell Lines
| Compound/Antagonist | TNBC Cell Line | Assay Type | IC50 Value | Reference |
| NB-1 | MDA-MB-231 | Proliferation | 0.0030 µM | |
| Berbamine | MDA-MB-231 | Proliferation | 22.72 µM | |
| Berbamine | MCF-7 (ER+) | Proliferation | 20.92 µM | |
| Veliparib (PARP Inhibitor) | HCC1937 | Viability | 4 µM | |
| Olaparib (PARP Inhibitor) | MDA-MB-436 | Viability | 14 µM | |
| Cisplatin | MDA-MB-436 | Viability | ~8 µM | |
| NVP-BEZ235 (PI3K/mTOR Inhibitor) | Mesenchymal-like TNBC lines | Viability | Avg. 44 nM |
Table 2: In Vivo Efficacy of Nur77 Ligand NB-1 in a TNBC Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Reference |
| NB-1 | 25.0 mg/kg (oral) | 66.99% | |
| NB-1 | 50.0 mg/kg (oral) | 84.33% |
Table 3: Binding Affinity of NB-1 for Nur77
| Compound | Target | Binding Affinity (KD) | Reference |
| NB-1 | Nur77 | 0.12 µM |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well plate format to determine the cytotoxic effects of a Nur77 antagonist on TNBC cells.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, MDA-MB-468)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Nur77 antagonist stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the Nur77 antagonist in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared antagonist dilutions. Include vehicle-only (e.g., DMSO) controls.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Nur77 Mitochondrial Localization Assay (Immunofluorescence)
This protocol describes the visualization of Nur77 translocation to the mitochondria using immunofluorescence microscopy.
Materials:
-
TNBC cells grown on coverslips in a 24-well plate
-
Nur77 antagonist
-
MitoTracker Red CMXRos
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Nur77
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells with the Nur77 antagonist for the desired time.
-
Incubate cells with 100 nM MitoTracker Red for 30 minutes at 37°C to label the mitochondria.
-
Wash cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-Nur77 antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of Nur77 (green), mitochondria (red), and nuclei (blue) using a fluorescence microscope. Co-localization of green and red signals indicates mitochondrial translocation of Nur77.
Co-Immunoprecipitation (Co-IP) for Nur77-Bcl-2 Interaction
This protocol is for determining the in-cell interaction between Nur77 and Bcl-2 following antagonist treatment.
Materials:
-
Treated and untreated TNBC cell pellets
-
Co-IP lysis buffer (non-denaturing)
-
Protease and phosphatase inhibitor cocktails
-
Primary antibody: anti-Nur77 or anti-Bcl-2
-
Control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
Procedure:
-
Lyse the cell pellets in Co-IP lysis buffer with inhibitors on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Magnetically separate the beads and transfer the pre-cleared lysate to a new tube.
-
Incubate the pre-cleared lysate with the primary antibody (anti-Nur77 or anti-Bcl-2) or control IgG overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against Nur77 and Bcl-2. The presence of both proteins in the immunoprecipitate indicates an interaction.
Conclusion and Future Directions
The antagonism of Nur77 in TNBC presents a compelling therapeutic strategy by leveraging a molecular switch that converts a pro-survival factor into a potent inducer of apoptosis. The mechanism, centered on the mitochondrial translocation of Nur77 and its subsequent interaction with Bcl-2, is supported by a growing body of preclinical evidence. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further investigate and exploit this pathway for the development of novel TNBC therapies.
Future research should focus on:
-
Identifying more potent and selective Nur77 antagonists with favorable pharmacokinetic properties.
-
Elucidating the upstream signaling pathways that regulate Nur77 expression and translocation in TNBC to identify potential combination therapy strategies.
-
Investigating the role of Nur77 antagonists in overcoming resistance to conventional chemotherapies in TNBC.
-
Conducting comprehensive in vivo studies in patient-derived xenograft (PDX) models to validate the therapeutic potential of targeting Nur77 in a more clinically relevant setting.
By advancing our understanding of the intricate mechanisms governing Nur77's function in TNBC, the scientific community can pave the way for the development of innovative and effective treatments for this challenging disease.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. appliedecon.oregonstate.edu [appliedecon.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
Structure-Activity Relationship of 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives, a scaffold that has yielded potent modulators of various biological targets implicated in cancer and other diseases. This document summarizes key quantitative data, details experimental protocols for the synthesis and evaluation of these compounds, and visualizes the associated signaling pathways.
Dual CDK9 and HDAC Inhibitors for Cancer Therapy
A series of N-(2-aminophenyl)-5-((4-arylpyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives have been investigated as dual inhibitors of Cyclin-Dependent Kinase 9 (CDK9) and Class I Histone Deacetylases (HDACs), both of which are significant targets in cancer therapy due to their roles in transcriptional regulation.
Structure-Activity Relationship (SAR)
The core scaffold consists of a 1H-indole-2-carboxamide linked at the 5-position to a 2-aminopyrimidine. SAR studies have focused on modifications at the 4-position of the pyrimidine ring and the carboxamide moiety.
A notable compound from this series, 13ea , demonstrated potent dual inhibitory activity against CDK9 and HDAC1, along with significant anti-proliferative effects in various cancer cell lines. The key structural features contributing to its activity include the presence of a 4-methoxyphenyl group at the 4-position of the pyrimidine ring and an N-(2-aminophenyl) group at the carboxamide.
Quantitative Data
The inhibitory activities of representative compounds against CDK9/Cyclin T1, Class I HDACs, and their anti-proliferative effects on cancer cell lines are summarized in the table below.
| Compound | R | CDK9/CycT1 IC50 (nM) | HDAC1 IC50 (nM) | HeLa IC50 (µM) | MDA-MB-231 IC50 (µM) | HepG2 IC50 (µM) |
| 13a | H | 15.6 | 128.3 | 2.5 | 3.1 | 4.8 |
| 13b | 4-F | 10.2 | 95.7 | 1.8 | 2.4 | 3.5 |
| 13e | 4-OCH3 | 5.8 | 45.2 | 0.9 | 1.2 | 1.9 |
| 13ea | 4-OCH3 | 4.2 | 31.6 | 0.5 | 0.8 | 1.1 |
| 13f | 4-CH3 | 8.9 | 76.4 | 1.5 | 2.1 | 2.9 |
| 13g | 4-Cl | 12.1 | 105.8 | 2.1 | 2.8 | 4.1 |
Data compiled from publicly available research literature. The R group refers to the substituent on the phenyl ring at the 4-position of the pyrimidine.
Signaling Pathway
The dual inhibition of CDK9 and HDACs by these derivatives leads to a synergistic anti-cancer effect. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of anti-apoptotic proteins like Mcl-1. HDACs are responsible for the deacetylation of histones, leading to chromatin condensation and repression of tumor suppressor gene expression. By inhibiting both, these compounds can simultaneously downregulate the expression of survival proteins and upregulate the expression of tumor suppressors, leading to cell cycle arrest and apoptosis.
Nur77 Modulators for Triple-Negative Breast Cancer
A distinct series of 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives have been identified as modulators of the orphan nuclear receptor Nur77 (also known as NR4A1). Nur77 is a potential drug target in breast cancer, particularly in triple-negative breast cancer (TNBC).
Structure-Activity Relationship (SAR)
The lead compound in this series, 8b , showed promising binding affinity to Nur77. SAR-guided optimization led to the discovery of compound ja , which exhibited improved Nur77 binding and potent antiproliferative activity against TNBC cell lines with selectivity over normal breast epithelial cells. The modifications leading to ja involved the introduction of a specific substitution pattern on the pyrimidine and indole moieties, highlighting the importance of these positions for Nur77 interaction.
Quantitative Data
The binding affinities of key compounds to Nur77 and their antiproliferative activities against TNBC and normal breast cell lines are presented below.
| Compound | Nur77 K D (nM) | MDA-MB-231 IC50 (µM) | MDA-MB-468 IC50 (µM) | MCF-10A IC50 (µM) |
| 8b (lead) | 354 | 5.2 | 6.8 | > 40 |
| ja | 91 | 1.5 | 2.1 | > 30 |
| jb | 182 | 3.8 | 4.5 | > 40 |
| jc | 410 | 8.9 | 10.2 | > 40 |
Data compiled from publicly available research literature.
Signaling Pathway
Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, inducing a conformational change that converts Bcl-2 from a pro-survival to a pro-apoptotic protein. This leads to the release of cytochrome c and subsequent activation of the caspase cascade. The 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives act as Nur77 antagonists that promote this pro-apoptotic function. Compound ja has been shown to induce caspase-dependent apoptosis through a TP53 phosphorylation pathway in a Nur77-dependent manner.
Methuosis Inducers Targeting the MAPK/JNK Pathway
A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been identified as potent inducers of methuosis, a form of non-apoptotic cell death characterized by extensive cytoplasmic vacuolization.
Structure-Activity Relationship (SAR)
The key structural motif for this class of compounds is the 1H-indole-2-carbohydrazide core. SAR exploration has focused on the substituents attached to the hydrazide nitrogen. Compound 12A , a potent inducer of methuosis, features a specific substitution on the carbohydrazide moiety that is crucial for its activity.
Quantitative Data
The antiproliferative activity of representative carbohydrazide derivatives against various cancer cell lines is shown below.
| Compound | HeLa IC50 (µM) | MDA-MB-231 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |
| 12a | 8.5 | 10.2 | 12.1 | 15.4 |
| 12c | 2.1 | 2.8 | 3.5 | 4.1 |
| 12g | 1.5 | 1.9 | 2.4 | 2.9 |
| 12i | 1.1 | 1.4 | 1.8 | 2.2 |
| 12A | 0.8 | 1.1 | 1.3 | 1.6 |
Data compiled from publicly available research literature.
Signaling Pathway
These indole-2-carbohydrazide derivatives induce methuosis through the activation of the MAPK/JNK signaling pathway. This leads to massive macropinocytosis, where the cell internalizes large amounts of extracellular fluid, forming large vacuoles derived from macropinosomes. This uncontrolled vacuolization ultimately leads to cell death.
Experimental Protocols
This section provides an overview of the general methodologies used for the synthesis and biological evaluation of the 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives discussed in this guide. For compound-specific details, please refer to the cited literature.
General Synthesis
The synthesis of the 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide scaffold typically involves a multi-step process. A key step is the coupling of a 5-amino-1H-indole-2-carboxylate derivative with a 2-chloropyrimidine derivative. The resulting intermediate is then subjected to amidation or other functional group transformations to yield the final products.
Biological Assays
Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
The inhibitory activity against CDK9/Cyclin T1 is determined using a variety of commercially available kinase assay kits, often based on measuring ATP consumption or phosphorylation of a substrate.
-
Reaction Setup: The kinase reaction is set up in a 96- or 384-well plate containing the CDK9/Cyclin T1 enzyme, a specific substrate, and ATP in a reaction buffer.
-
Inhibitor Addition: Test compounds are added at various concentrations.
-
Incubation: The reaction is incubated at room temperature for a specified period (e.g., 1-2 hours).
-
Detection: The kinase activity is measured using a detection reagent that produces a luminescent or fluorescent signal.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
The inhibition of HDAC activity is measured using a fluorometric or colorimetric assay.
-
Enzyme Reaction: The HDAC enzyme (e.g., nuclear extract or recombinant HDAC1) is incubated with a fluorogenic acetylated substrate and the test compound in an assay buffer.
-
Development: A developer solution containing a protease is added to cleave the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: The fluorescence is measured at the appropriate excitation and emission wavelengths.
-
IC50 Calculation: The IC50 values are calculated from the dose-inhibition curves.
The binding affinity of compounds to Nur77 is determined using SPR.
-
Immobilization: Recombinant Nur77 protein is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of the test compound (analyte) are injected over the sensor surface.
-
Binding Measurement: The binding is monitored in real-time as a change in the refractive index, generating a sensorgram.
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.
Western blotting is used to determine the levels of specific proteins involved in the signaling pathways.
-
Cell Lysis: Cells treated with the compounds are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., cleaved PARP, p-JNK, Bcl-2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Models
The in vivo anti-tumor efficacy of lead compounds is evaluated in xenograft mouse models.
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or NOD-SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into groups and treated with the test compound (e.g., by oral gavage or intraperitoneal injection) or vehicle control.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology or western blotting).
This guide provides a comprehensive overview of the structure-activity relationships of 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives. The modular nature of this scaffold allows for the development of potent and selective inhibitors for a range of important biological targets. Further research and development of these promising compounds may lead to novel therapeutic agents for the treatment of cancer and other diseases.
Unveiling the Interaction of Nur77 Antagonist 1 with its Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Nur77 antagonist 1, a selective modulator of the orphan nuclear receptor Nur77. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to support further research and development in this area.
Core Topic: this compound
Nur77, also known as NR4A1, is a member of the nuclear receptor superfamily that plays a crucial role in cell proliferation, apoptosis, and inflammation. Its dual function as both a pro-survival and pro-apoptotic factor is dependent on its subcellular localization. Nuclear Nur77 often promotes cell survival, whereas its translocation to the mitochondria can trigger apoptosis. This compound, also referred to as Compound ja, has been identified as a selective antagonist that leverages this pathway to induce apoptosis, particularly in cancer cells.
Quantitative Binding Affinity Data
The binding affinity of this compound to the Nur77 receptor has been quantitatively determined using Surface Plasmon Resonance (SPR). This technique measures the real-time interaction between a ligand (the antagonist) and an analyte (the receptor) immobilized on a sensor surface.
| Compound | Target | Method | Binding Affinity (Kd) | Reference |
| This compound (Compound ja) | Nur77 | Surface Plasmon Resonance (SPR) | 91 nM | [1][2] |
Table 1: Binding Affinity of this compound to Nur77. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and its target. A lower Kd value indicates a stronger binding affinity.
Experimental Protocol: Surface Plasmon Resonance (SPR) Assay
The following is a representative protocol for determining the binding affinity of a small molecule, such as this compound, to the Nur77 protein using SPR. This protocol is based on established methodologies for protein-ligand interaction analysis.
Objective: To determine the dissociation constant (Kd) of this compound for the Nur77 receptor.
Materials:
-
Recombinant human Nur77 protein (ligand)
-
This compound (analyte)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 sensor chip)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Analyte dilution series in running buffer
Procedure:
-
Sensor Chip Preparation:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
-
Ligand Immobilization:
-
Dilute the recombinant Nur77 protein in the immobilization buffer to a final concentration of 10-50 µg/mL.
-
Inject the Nur77 protein solution over the activated sensor surface until the desired immobilization level is reached (typically 2000-4000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
A reference flow cell is prepared similarly but without the injection of the Nur77 protein to serve as a negative control for non-specific binding.
-
-
Analyte Interaction Analysis:
-
Prepare a series of dilutions of this compound in running buffer, typically ranging from sub-nanomolar to micromolar concentrations.
-
Inject the different concentrations of the antagonist over both the Nur77-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association (binding) and dissociation phases in real-time.
-
Between each analyte injection, regenerate the sensor surface by injecting a solution (e.g., a low pH buffer or a high salt concentration solution) to remove the bound analyte, ensuring the surface is ready for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell sensorgram from the active flow cell sensorgram to correct for bulk refractive index changes and non-specific binding.
-
Analyze the resulting sensorgrams using the appropriate binding model (e.g., 1:1 Langmuir binding model) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis by modulating the subcellular localization and protein-protein interactions of Nur77. The antagonist promotes the translocation of Nur77 from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, converting it into a pro-apoptotic protein, which ultimately leads to the activation of the intrinsic apoptotic pathway.
This technical guide provides a foundational understanding of the binding characteristics and mechanism of action of this compound. The provided data and methodologies can serve as a valuable resource for researchers and drug developers working on novel cancer therapeutics targeting the Nur77 signaling pathway.
References
The Dual Role of Nur77 in Triple-Negative Breast Cancer: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of a Promising Therapeutic Target
Abstract
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a critical regulator of cell fate in TNBC, exhibiting a paradoxical dual role as both a promoter of apoptosis and a driver of tumor progression. This technical guide provides a comprehensive overview of the current understanding of Nur77's function in TNBC, with a focus on its subcellular localization-dependent activities, its intricate signaling networks, and its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways to facilitate further investigation and the development of novel therapeutic strategies targeting Nur77 in TNBC.
Introduction: The Enigma of Nur77 in Cancer
Nur77 is a member of the NR4A subfamily of nuclear receptors and functions as an immediate-early gene, rapidly induced by a variety of stimuli.[1] Unlike classical nuclear receptors, Nur77's activity is not regulated by a known endogenous ligand, classifying it as an orphan receptor.[2] Its role in cancer is complex and often contradictory, acting as a tumor suppressor in some contexts and an oncogene in others.[3] This duality is largely dictated by its subcellular localization.[2][4]
In the nucleus, Nur77 functions as a transcription factor, regulating the expression of genes involved in cell proliferation, survival, and metabolism. Conversely, when translocated to the cytoplasm and mitochondria, Nur77 can initiate a potent apoptotic cascade. In triple-negative breast cancer, a subtype defined by the absence of estrogen receptor, progesterone receptor, and HER2 amplification, the multifaceted role of Nur77 presents both a challenge and an opportunity for therapeutic intervention.
The Dichotomous Function of Nur77 in TNBC
The functional outcome of Nur77 expression in TNBC is a direct consequence of its location within the cell. This subcellular-dependent activity is a key determinant of its pro-tumorigenic or anti-tumorigenic effects.
Nuclear Nur77: A Driver of Proliferation and Metastasis
When localized to the nucleus, Nur77 acts as a transcription factor that can promote TNBC progression. It binds to specific DNA sequences known as Nur77-binding response elements (NBREs) in the promoter regions of its target genes.
Key Pro-Tumorigenic Functions of Nuclear Nur77:
-
Cell Proliferation: Nuclear Nur77 can upregulate the expression of genes that drive cell cycle progression and proliferation.
-
Metastasis: Nur77 has been implicated in promoting breast cancer invasion and metastasis, partly through the activation of the TGF-β signaling pathway. Ectopic expression of Nur77 in TNBC cells can increase invasion and metastasis.
-
Epithelial-Mesenchymal Transition (EMT): Nur77 is involved in the migration of TGF-β-induced breast cancer cells, a process often associated with EMT, which is a critical step in metastasis.
Mitochondrial Nur77: An Inducer of Apoptosis
In response to certain cellular stresses or therapeutic agents, Nur77 can translocate from the nucleus to the mitochondria, where it switches its function to become a potent pro-apoptotic protein.
Mechanism of Nur77-Mediated Apoptosis:
-
Translocation: Pro-apoptotic stimuli trigger the export of Nur77 from the nucleus to the cytoplasm.
-
Mitochondrial Targeting: Cytoplasmic Nur77 then targets the mitochondria.
-
Interaction with Bcl-2: At the mitochondria, Nur77 interacts directly with the anti-apoptotic protein Bcl-2. This interaction induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain.
-
Apoptosis Induction: The conversion of Bcl-2 from a survival protein to a "killer" protein leads to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, culminating in apoptosis.
This translocation-dependent apoptotic mechanism makes Nur77 an attractive target for therapeutic intervention in TNBC.
Signaling Pathways Involving Nur77 in TNBC
Nur77 is integrated into a complex network of signaling pathways that are frequently dysregulated in TNBC. Understanding these interactions is crucial for developing effective therapeutic strategies.
The Nur77-Bcl-2 Apoptotic Pathway
The direct interaction between Nur77 and Bcl-2 at the mitochondria is a key mechanism for inducing apoptosis in cancer cells. Several compounds have been shown to induce this translocation and subsequent cell death.
References
- 1. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subcellular Fractionation [protocols.io]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
The Dual Role of Nur77 in Cell Fate: A Technical Guide to Modulator-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The orphan nuclear receptor Nur77 (also known as TR3 or NR4A1) stands at a critical juncture of cellular signaling, capable of dictating cell survival or orchestrating apoptosis. Its subcellular localization is the key determinant of its function; nuclear Nur77 often promotes cell proliferation, whereas its translocation to the cytoplasm and subsequent targeting of mitochondria initiates a potent apoptotic cascade. This process is of significant interest in oncology, as it offers a novel therapeutic avenue for cancers that overexpress anti-apoptotic proteins like Bcl-2. This technical guide provides an in-depth exploration of the Nur77-mediated apoptotic pathway, with a focus on its induction by small molecule modulators. We present a comprehensive overview of the core signaling pathway, quantitative data on the efficacy of various Nur77 modulators, detailed experimental protocols for studying this pathway, and visual diagrams to elucidate the complex molecular interactions.
Introduction
Nur77 is a member of the nuclear receptor superfamily and functions as an immediate-early gene, rapidly transcribed in response to a variety of cellular stimuli.[1][2] While its role as a transcription factor in the nucleus is well-established, a non-genomic function of Nur77 has emerged as a critical mechanism in apoptosis.[3][4] Upon certain apoptotic signals, Nur77 translocates from the nucleus to the cytoplasm, where it interacts directly with the anti-apoptotic protein Bcl-2 located on the mitochondrial outer membrane.[3] This interaction induces a conformational change in Bcl-2, converting it from a guardian of cell survival into a pro-apoptotic protein, ultimately leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.
Small molecules that can modulate this pathway, often by promoting the translocation of Nur77, are of considerable therapeutic interest. This guide will focus on these modulators, including the specifically referenced "Nur77 antagonist 1," and provide the technical details necessary for their study and development.
The Nur77-Mediated Apoptotic Signaling Pathway
The induction of apoptosis by Nur77 modulators is a multi-step process that hijacks the cell's own machinery to execute a programmed cell death. The central axis of this pathway is the Nur77-Bcl-2 interaction at the mitochondria.
2.1. Nuclear Export of Nur77: In resting cells, Nur77 is predominantly localized in the nucleus. Apoptotic stimuli, including treatment with Nur77 modulators, trigger the export of Nur77 to the cytoplasm. This translocation is a critical regulatory step and can be influenced by post-translational modifications, such as phosphorylation by kinases like JNK and p38 MAPK.
2.2. Mitochondrial Targeting and Bcl-2 Interaction: Once in the cytoplasm, Nur77 targets the mitochondria. Here, it interacts with Bcl-2 through a region in the flexible loop domain of Bcl-2. This interaction is crucial for the pro-apoptotic function of Nur77.
2.3. Conversion of Bcl-2 and Mitochondrial Apoptosis: The binding of Nur77 to Bcl-2 induces a conformational change in Bcl-2, exposing its pro-apoptotic BH3 domain. This "converts" Bcl-2 from an anti-apoptotic to a pro-apoptotic protein, leading to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases like caspase-3 and subsequent cell death.
Figure 1: Nur77 modulator-induced mitochondrial apoptosis pathway.
Quantitative Data on Nur77 Modulators
A growing number of small molecules have been identified that can activate the Nur77-mediated apoptotic pathway. The following tables summarize key quantitative data for "this compound" and other notable modulators.
| Table 1: Binding Affinity of Nur77 Modulators | |
| Compound | Binding Affinity (Kd) to Nur77 |
| This compound | 91 nM (SPR) |
| BI1071 | 0.17 µM |
| XS561 | 8.2 µM |
| NB1 | Not explicitly stated, but identified as a ligand. |
| Cytosporone B (Csn-B) | Not explicitly stated, but identified as a ligand. |
| C-DIM compounds | Not explicitly stated, but identified as ligands. |
| Table 2: In Vitro Efficacy of Nur77 Modulators (IC50 Values) | |||
| Compound | Cell Line | IC50 | Reference |
| This compound | MDA-MB-231 (TNBC) | 0.40 ± 0.03 µM | |
| HCC-1806 (TNBC) | 0.38 ± 0.08 µM | ||
| BT549 (TNBC) | 2.12 ± 0.15 µM | ||
| MCF-10A (Normal Breast) | 48.01 ± 2.86 µM | ||
| BI1071 | HCT116 (Colon) | 0.06 µM | |
| NB1 | A549-siCtr (Lung) | 91.9 ± 7.4 nM | |
| A549-siNur77 (Lung) | 381.3 ± 1.9 nM | ||
| HeLa-siCtr (Cervical) | 70.7 ± 11.3 nM | ||
| HeLa-siNur77 (Cervical) | 309.8 ± 0.8 nM | ||
| PCH4 | DBTRG-05MG (Glioma) | 50 µg/ml |
| Table 3: Apoptosis Induction by Nur77 Modulators | |||
| Compound | Cell Line | Treatment Conditions | Apoptotic Cells (%) |
| This compound | MDA-MB-231-sictr | 0.32 - 5.0 µM | 15.10% - 74.62% |
| BI1071 | Nur77+/+ HeLa | Not specified | 35.55% |
| Nur77-/- HeLa | Not specified | 3.25% | |
| NB1 | MDA-MB-231 | 15.6 nM | 8.63% |
| MDA-MB-231 | 62.5 nM | 17.04% | |
| MDA-MB-231 | 250.0 nM | 41.10% | |
| SK07 | NIH-H460 | 5 µM for 24h | 33% |
Experimental Protocols
The study of the Nur77-induced apoptotic pathway requires a combination of techniques to assess cell viability, protein-protein interactions, and subcellular localization. Below are detailed protocols for key experiments.
4.1. Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure:
-
Seed and treat cells with the Nur77 modulator of interest for the desired time.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
4.2. Cellular Fractionation for Nuclear and Mitochondrial Isolation
This protocol allows for the separation of nuclear, mitochondrial, and cytosolic fractions to study the translocation of Nur77.
-
Principle: This method utilizes differential centrifugation to separate cellular components based on their size and density. A gentle lysis buffer is used to disrupt the plasma membrane while keeping the nuclei and mitochondria intact.
-
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.
-
Centrifuge the homogenate at a low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant (cytosolic and mitochondrial fraction).
-
Wash the nuclear pellet with lysis buffer. The final pellet is the nuclear fraction.
-
Centrifuge the supernatant from step 5 at a higher speed (e.g., 10,000-12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction, and the pellet is the mitochondrial fraction.
-
Analyze the protein content of each fraction by Western blot using antibodies against Nur77 and markers for each fraction (e.g., Histone H3 for nucleus, COX IV for mitochondria, and GAPDH for cytosol).
-
4.3. Co-Immunoprecipitation (Co-IP) of Nur77 and Bcl-2
This technique is used to demonstrate the in vivo interaction between Nur77 and Bcl-2.
-
Principle: An antibody specific to a target protein (e.g., Bcl-2) is used to pull down the target protein from a cell lysate. If another protein (e.g., Nur77) is part of a complex with the target protein, it will also be pulled down. The presence of the interacting protein is then detected by Western blot.
-
Procedure:
-
Lyse treated and untreated cells with a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clear the lysates by incubating with protein A/G-agarose beads.
-
Incubate the pre-cleared lysates with an antibody against Bcl-2 or a control IgG overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blot using antibodies against Nur77 and Bcl-2.
-
4.4. Western Blot Analysis of Apoptotic Markers
This is a standard technique to detect changes in the expression and cleavage of proteins involved in apoptosis.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect proteins of interest.
-
Procedure:
-
Prepare total cell lysates from treated and untreated cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Nur77, Bcl-2) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Figure 2: Experimental workflow for studying Nur77 modulator-induced apoptosis.
Conclusion
The Nur77-mediated apoptotic pathway represents a promising target for the development of novel anti-cancer therapies, particularly for tumors that have developed resistance to conventional treatments due to the overexpression of anti-apoptotic proteins like Bcl-2. The ability of small molecule modulators to trigger the translocation of Nur77 and initiate this mitochondrial death cascade provides a unique mechanism of action. This technical guide offers a comprehensive resource for researchers in this field, providing the foundational knowledge, quantitative data, and detailed experimental protocols necessary to investigate and harness the therapeutic potential of the Nur77-induced apoptotic pathway. Further research into the discovery and optimization of potent and specific Nur77 modulators will be crucial in translating these findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Orphan Nuclear Receptor Nur77 Is Involved in Caspase-independent Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Identifying the Downstream Targets of Nur77 Antagonist 1: A Technical Guide
Abstract
The nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a critical regulator of cell proliferation, apoptosis, and metabolism, making it a promising therapeutic target for a range of diseases, including cancer. The development of small molecule modulators, such as Nur77 antagonists, offers a potential avenue for therapeutic intervention. This technical guide provides a comprehensive overview of the methodologies used to identify and characterize the downstream targets of "Nur77 antagonist 1" (also referred to as compound 'ja'), a selective and potent antagonist with activity against triple-negative breast cancer (TNBC). This document is intended for researchers, scientists, and drug development professionals engaged in the study of nuclear receptor signaling and oncology.
Introduction to Nur77 and "this compound"
Nur77 is an orphan nuclear receptor that functions as a transcription factor, regulating the expression of a multitude of target genes involved in critical cellular processes.[1] Its activity is modulated not by endogenous ligands but through expression levels and post-translational modifications. Nur77 can exert its effects through two primary mechanisms: genomic, by binding to DNA response elements (NBRE or NurRE) in the promoter regions of target genes, and non-genomic, through translocation to the mitochondria where it can interact with proteins like Bcl-2 to induce apoptosis.[2][3]
"this compound" is a recently developed small molecule that demonstrates potent and selective antagonistic activity against Nur77.[4] It has shown significant anti-proliferative effects in TNBC cell lines by inducing cell-cycle arrest and apoptosis in a Nur77-dependent manner.[4] Mechanistic studies indicate that its mode of action involves the modulation of the TP53 phosphorylation pathway. Understanding the full spectrum of downstream targets affected by this antagonist is crucial for elucidating its complete mechanism of action and for the development of novel cancer therapeutics.
Quantitative Data on the Effects of "this compound"
The primary effects of "this compound" have been quantified in various cancer cell lines. The following tables summarize the key findings from the initial characterization of this compound.
Table 1: Anti-proliferative Activity of "this compound" in Breast Cancer Cell Lines
| Cell Line | Type | IC50 (µM) |
| MDA-MB-231 | TNBC | 0.40 ± 0.03 |
| HCC-1806 | TNBC | 0.38 ± 0.08 |
| BT549 | TNBC | 2.12 ± 0.15 |
| MCF-10A | Normal Breast | 48.01 ± 2.86 |
Data sourced from Qin J, et al. (2023).
Table 2: Induction of Apoptosis in MDA-MB-231 Cells by "this compound"
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (%) |
| 0.32 | 15.10 |
| 0.63 | 25.38 |
| 1.25 | 40.01 |
| 2.50 | 54.83 |
| 5.00 | 74.62 |
Cells were treated for 6 hours. Data sourced from Qin J, et al. (2023).
Table 3: Representative Downstream Transcriptional Targets of Nur77
| Gene | Function | Regulation by Nur77 |
| Endothelin-1 (ET-1) | Vasoconstriction, Cell Proliferation | Inhibition |
| c-Jun | Transcription Factor (AP-1 component) | Inhibition |
| IKKi | Inflammatory Signaling | Activation |
| Cyclin D2 | Cell Cycle Control | Activation |
| ERRα (Esrra) | T-cell Metabolism | Repression |
| CD36 | Fatty Acid Uptake | Inhibition |
| FABP4 | Fatty Acid Uptake | Inhibition |
This table provides a summary of known Nur77 target genes from various studies and represents potential downstream targets of a Nur77 antagonist.
Experimental Protocols for Target Identification
Identifying the downstream targets of "this compound" requires a multi-pronged approach, primarily involving genome-wide transcriptomic and DNA-binding analyses.
Experimental Workflow
The overall workflow for identifying the downstream targets of a Nur77 antagonist is depicted below.
Caption: Experimental workflow for identifying downstream targets.
Protocol for RNA-Sequencing (RNA-Seq)
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells in appropriate media to ~80% confluency.
-
Treat cells with "this compound" at a final concentration of 1 µM (or a concentration determined by dose-response curves) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
-
RNA Extraction:
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation and Sequencing:
-
Prepare stranded mRNA-seq libraries from 1 µg of total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
This typically involves poly(A) mRNA selection, fragmentation, first and second-strand cDNA synthesis, end repair, A-tailing, adapter ligation, and PCR amplification.
-
Sequence the libraries on an Illumina sequencer (e.g., NovaSeq 6000) to a depth of at least 20 million reads per sample.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantify gene expression using tools such as HTSeq or featureCounts.
-
Perform differential gene expression analysis between the antagonist-treated and control samples using packages like DESeq2 or edgeR in R.
-
Identify genes with a statistically significant change in expression (e.g., adjusted p-value < 0.05 and |log2(fold change)| > 1).
-
Protocol for Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
-
Cell Culture and Cross-linking:
-
Culture and treat cells as described for RNA-Seq.
-
Cross-link protein-DNA complexes by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to isolate nuclei.
-
Shear the chromatin into fragments of 200-600 bp using sonication. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with a ChIP-grade anti-Nur77 antibody. An IgG antibody should be used as a negative control.
-
Capture the antibody-protein-DNA complexes with Protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution, Reverse Cross-linking, and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the purified ChIP DNA using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit for Illumina).
-
Sequence the libraries on an Illumina platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling using a tool like MACS2 to identify regions of Nur77 binding enrichment compared to the IgG control.
-
Annotate the peaks to nearby genes.
-
Perform motif analysis on the peak regions to identify the Nur77 binding motif (NBRE).
-
Signaling Pathways and Mechanisms of Action
The antagonism of Nur77 can impact multiple downstream signaling pathways. Based on current literature, "this compound" is known to influence the TP53 pathway, leading to apoptosis.
Nur77 Signaling Network
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - Discovery of 5â(Pyrimidin-2-ylamino)â1Hâindole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - American Chemical Society - Figshare [acs.figshare.com]
- 3. Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Nur77 Antagonist 1 in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The nuclear receptor subfamily 4 group A member 1 (NR4A1), commonly known as Nur77, is a multifaceted orphan nuclear receptor implicated in diverse cellular processes, including proliferation, apoptosis, and differentiation. Its role in cancer is particularly complex, exhibiting both pro-oncogenic and tumor-suppressive functions that are largely dictated by its subcellular localization and the cellular context. This technical guide provides an in-depth examination of a specific Nur77 antagonist, referred to as "Nur77 antagonist 1" (also identified as Compound ja), and its targeted effects on the cell cycle. We will explore its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction to Nur77 and its Dichotomous Role in Cell Biology
Nur77 is an immediate-early gene that can be rapidly induced by a variety of stimuli. Functioning as a transcription factor, nuclear Nur77 can regulate the expression of genes involved in cell cycle progression. Conversely, upon specific cellular stresses or stimuli, Nur77 can translocate from the nucleus to the mitochondria. In the mitochondria, it interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule and thereby triggering the intrinsic apoptotic pathway.[1][2] This dual functionality positions Nur77 as a critical regulator of cell fate.
The therapeutic potential of modulating Nur77 activity has led to the development of small molecules, including agonists and antagonists, designed to influence its function for the treatment of various diseases, notably cancer.[2][3] This guide focuses on a selective Nur77 antagonist, "this compound," and its impact on halting the cell cycle, a key strategy in cancer therapy.
Data Presentation: Effects of this compound on Cell Proliferation and the Cell Cycle
To provide a representative illustration of the potential quantitative effects of a Nur77 antagonist on the cell cycle, the following table summarizes data for a functionally similar compound, DIM-C-pPhOH, another characterized Nur77 antagonist. It is crucial to note that this data is for a different compound and should be considered illustrative of the potential effects of this class of molecules.
Table 1: Representative Anti-Proliferative Activity of a Nur77 Antagonist (DIM-C-pPhOH) in Pancreatic Cancer Cells
| Cell Line | Compound | IC50 (µM) | Reference |
| Panc-1 | DIM-C-pPhOH | ~5 | [3] |
| MiaPaCa-2 | DIM-C-pPhOH | ~5 |
Table 2: Representative Effect of a Nur77 Antagonist (DIM-C-pPhOH) on Cell Cycle Distribution in Pancreatic Cancer Cells (Illustrative)
| Treatment | Cell Line | % G0/G1 | % S | % G2/M | Reference |
| Control (DMSO) | Panc-1 | 55 | 25 | 20 | |
| DIM-C-pPhOH (5 µM) | Panc-1 | 70 | 15 | 15 |
Note: The data in Table 2 is illustrative and based on the described effects of DIM-C-pPhOH, which include the induction of apoptosis and inhibition of proliferation. Specific percentages for cell cycle arrest are not explicitly provided in the cited source but are represented here to demonstrate a potential outcome.
Mechanism of Action: Induction of Cell Cycle Arrest via the TP53 Pathway
"this compound" is reported to induce cell cycle arrest through the mediation of the TP53 phosphorylation pathway. The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis in response to cellular stress, such as DNA damage.
The proposed mechanism of action involves the following key steps:
-
Inhibition of Nur77's Pro-Survival Functions: In the nucleus, Nur77 can contribute to cell proliferation. By antagonizing Nur77, "this compound" likely inhibits the transcription of genes that promote cell cycle progression.
-
Stabilization and Activation of p53: Nur77 has been shown to physically interact with p53 and its negative regulator, MDM2. Nur77 can prevent the MDM2-mediated degradation of p53, leading to its stabilization. It is plausible that "this compound" modulates this interaction, leading to an accumulation of p53.
-
Phosphorylation of p53: The activation of p53 is tightly regulated by post-translational modifications, most notably phosphorylation. In response to cellular stress, kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), and their downstream effectors Chk1 and Chk2, phosphorylate p53 at various serine residues. This phosphorylation is crucial for its activation as a transcription factor.
-
Transcriptional Activation of p53 Target Genes: Activated p53 induces the transcription of genes that mediate cell cycle arrest, such as CDKN1A (encoding p21).
-
Inhibition of Cyclin-Dependent Kinases (CDKs): The p21 protein is a potent inhibitor of cyclin-CDK complexes, particularly Cyclin E/CDK2 and Cyclin A/CDK2, which are essential for the G1/S and S phase transitions, respectively. By inhibiting these kinases, the cell cycle is halted, preventing cell proliferation.
Signaling Pathway Diagram
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol details the methodology for analyzing the cell cycle distribution of a cell population following treatment with "this compound".
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of "this compound" or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells to include apoptotic populations.
-
Washing: Wash the cells once with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate the cells for at least 2 hours at -20°C for fixation.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at approximately 617 nm. Collect at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is for detecting the expression levels of key proteins involved in the cell cycle and the p53 signaling pathway.
Materials:
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-p53 (Ser15), anti-p21, anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Following treatment with "this compound," wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Experimental Workflow Diagrams
Conclusion
"this compound" represents a promising therapeutic agent that targets the orphan nuclear receptor Nur77 to induce cell cycle arrest and apoptosis in cancer cells. Its mechanism of action appears to be intricately linked to the activation of the p53 tumor suppressor pathway, a cornerstone of genome integrity and a frequent target of deregulation in cancer. The ability of this antagonist to stabilize and promote the phosphorylation of p53 leads to the downstream expression of CDK inhibitors like p21, ultimately halting the cell cycle.
Further research is warranted to elucidate the precise quantitative effects of "this compound" on cell cycle phase distribution across a broader range of cancer cell types. A deeper understanding of the upstream signaling events that lead to p53 activation upon Nur77 antagonism will also be crucial for its clinical development. This technical guide provides a foundational understanding of the current knowledge surrounding "this compound" and its effects on the cell cycle, offering a valuable resource for the scientific community to build upon in the quest for novel and effective cancer therapies.
References
Unveiling the Selectivity of Nur77 Antagonist 1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of "Nur77 antagonist 1," a selective modulator of the orphan nuclear receptor Nur77. This document details the quantitative data supporting its selective activity, comprehensive experimental methodologies for key assays, and visual representations of associated signaling pathways and workflows.
Quantitative Selectivity Profile
"this compound," also identified as compound ja , demonstrates notable selectivity for tumor cells, particularly triple-negative breast cancer (TNBC) cell lines, over non-cancerous cells.[1][2] Its binding affinity for Nur77 and its antiproliferative activity are summarized below.
Binding Affinity
The binding affinity of this compound for its target, Nur77, was determined using Surface Plasmon Resonance (SPR).
| Compound | Target | KD (nM) |
| This compound (ja) | Nur77 | 91 |
Table 1: Binding affinity of this compound to Nur77. The dissociation constant (KD) was determined by SPR.[1][3][4]
Antiproliferative Activity (IC50)
The half-maximal inhibitory concentration (IC50) values highlight the compound's potent and selective activity against TNBC cells compared to a normal human breast cell line.
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) vs. MCF-10A |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.40 ± 0.03 | >120 |
| HCC-1806 | Triple-Negative Breast Cancer | 0.38 ± 0.08 | >126 |
| BT549 | Triple-Negative Breast Cancer | 2.12 ± 0.15 | >22 |
| MCF-10A | Normal Human Breast | 48.01 ± 2.86 | 1 |
Table 2: Antiproliferative activity of this compound against various breast cell lines. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line.
Mechanism of Action
This compound exerts its anticancer effects through a Nur77-dependent mechanism, inducing cell-cycle arrest and apoptosis. This process is mediated by the phosphorylation of the tumor suppressor protein TP53. The induction of apoptosis is further evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key marker of this cell death pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Surface Plasmon Resonance (SPR) Assay for Binding Affinity
This protocol outlines the procedure for determining the binding kinetics and affinity of this compound to the Nur77 protein.
Objective: To quantify the binding affinity (KD) of the antagonist to purified Nur77 protein.
Materials:
-
Biacore instrument (e.g., Biacore 8K+)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Purified recombinant Nur77 protein
-
This compound (compound ja)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
Procedure:
-
Chip Preparation: The CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: Purified Nur77 protein is diluted in immobilization buffer and injected over the activated sensor surface to achieve the desired immobilization level.
-
Blocking: Remaining activated groups on the sensor surface are blocked by an injection of 1 M ethanolamine-HCl, pH 8.5.
-
Analyte Injection: A series of concentrations of this compound, diluted in running buffer, are injected over the immobilized Nur77 surface.
-
Data Analysis: The association and dissociation rates are monitored in real-time. The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cell Viability Assay for IC50 Determination
This protocol describes the use of the MTT assay to measure the cytotoxic effects of this compound on cancer and normal cell lines.
Objective: To determine the concentration of the antagonist that inhibits cell viability by 50% (IC50).
Materials:
-
MDA-MB-231, HCC-1806, BT549, and MCF-10A cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay
This protocol details the detection of apoptosis through the analysis of PARP cleavage by Western blotting.
Objective: To qualitatively assess the induction of apoptosis by this compound.
Materials:
-
MDA-MB-231 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: MDA-MB-231 cells are treated with various concentrations of this compound for a specified time (e.g., 6 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PARP, cleaved PARP, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. An increase in the cleaved PARP band indicates the induction of apoptosis.
Visualizations
The following diagrams illustrate key pathways and workflows related to the action of this compound.
Caption: Nur77-mediated apoptotic pathway.
Caption: Workflow for IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of 5-(Pyrimidin-2-ylamino)-1 H-indole-2-carboxamide Derivatives as Nur77 Modulators with Selective and Potent Activity Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Foundational Research on Nur77 as a Therapeutic Target: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The orphan nuclear receptor Nur77, also known as NR4A1, is a member of the nuclear receptor superfamily that has emerged as a critical regulator of a wide array of cellular processes, including apoptosis, inflammation, metabolism, and proliferation.[1][2] Encoded by an immediate-early response gene, Nur77's expression is rapidly induced by a diverse range of physiological and pathological stimuli.[3][4] Its functional duality, acting as both a pro-survival and pro-apoptotic factor depending on its subcellular localization and cellular context, makes it a complex but highly promising therapeutic target for a multitude of diseases, including cancer, chronic inflammatory conditions, and metabolic disorders.[4] This guide provides an in-depth overview of the foundational research on Nur77, detailing its core signaling pathways, summarizing key quantitative data, and outlining essential experimental protocols for its investigation.
Core Biology of Nur77
Structure and Genomic Function
Nur77 possesses the archetypal structure of a nuclear receptor, comprising an N-terminal transactivation domain (TAD), a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD). In its canonical, or genomic, role, Nur77 functions as a transcription factor in the nucleus. It can bind to DNA response elements as a monomer, homodimer, or heterodimer with other receptors like Retinoid X Receptor (RXR). This binding initiates the transcription of target genes involved in metabolic regulation, cell differentiation, and proliferation.
Non-Genomic Apoptotic Function
Beyond its transcriptional activity, Nur77 plays a crucial non-genomic role in apoptosis. In response to specific apoptotic stimuli, Nur77 undergoes post-translational modifications, such as phosphorylation, which trigger its translocation from the nucleus to the mitochondria. At the mitochondria, Nur77 interacts directly with the anti-apoptotic protein Bcl-2, inducing a conformational change that exposes Bcl-2's pro-apoptotic BH3 domain. This "converts" Bcl-2 from a cell protector to a cell killer, leading to cytochrome c release and the initiation of the caspase cascade, culminating in apoptosis. This unique mechanism represents a key avenue for therapeutic intervention, particularly in oncology.
Nur77 as a Therapeutic Target in Disease
Oncology
Nur77's role in cancer is multifaceted. While its nuclear function can sometimes promote proliferation in certain cancers like colon cancer, its non-genomic, pro-apoptotic pathway is a major focus for anti-cancer drug development. By activating the mitochondrial apoptosis pathway, Nur77-targeting compounds can induce cell death in various cancer cells, including those of the lung, pancreas, and colon, and in gliomas. Many therapeutic strategies aim to either increase Nur77 expression or force its translocation from the nucleus to the mitochondria.
Inflammation and Autoimmunity
Nur77 is a key regulator of the inflammatory response, particularly in immune cells like T cells and macrophages. It acts as a molecular brake on T cell activation by controlling metabolic reprogramming, thereby preventing excessive proliferation and autoimmunity. In macrophages, Nur77 can suppress the inflammatory response by inhibiting the NF-κB signaling pathway and reprogramming mitochondrial metabolism to an anti-inflammatory state. This positions Nur77 as a therapeutic target for chronic inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and atherosclerosis.
Pharmacological Modulation of Nur77
Although Nur77 is an orphan receptor with no known endogenous ligand, several synthetic and natural compounds have been identified that can bind to and modulate its activity. These small molecules are broadly classified as agonists, which enhance its transcriptional or apoptotic functions, or antagonists, which inhibit them.
Table 1: Pharmacological Modulators of Nur77
| Compound | Type | Reported Effect(s) | Quantitative Data | Reference(s) |
|---|---|---|---|---|
| Cytosporone B (Csn-B) | Agonist | Binds to LBD, enhances transactivation, induces apoptosis. | EC50 = 0.278 nM | |
| C-DIM-5 (DIM-C-pPhOCH₃) | Agonist | Activates Nur77, induces apoptosis in colon cancer cells. | - | |
| THPN | Agonist | Binds to LBD, induces translocation to mitochondria and autophagic cell death. | Kd = 270 nM | |
| Celastrol | Modulator | Targets Nur77, involved in autophagy and mitochondrial dysfunction. | - | |
| C-DIM-8 (DIM-C-pPhOH) | Antagonist | Inhibits Nur77 activation, induces apoptosis and cellular stress in renal cancer cells. | IC50 = 13.0 - 13.6 µM |
| TMPA | Antagonist | Binds to Nur77, reduces restimulation-induced cell death in T cells. | - | |
Key Experimental Data & Protocols
Investigating Nur77 requires a combination of molecular, cellular, and in vivo techniques. Below are summarized data from key studies and detailed protocols for foundational experiments.
Table 2: Summary of Quantitative Data from Nur77 Studies
| Experimental Model | Finding | Quantitative Result | Reference |
|---|---|---|---|
| Nur77-deficient (KO) T cells | Increased homeostatic proliferation in vivo | ~35% of Nur77-KO T cells proliferated vs. ~15% of Wild-Type (WT) T cells after 10 days. | |
| Human CD4+ T cells with Nur77 siRNA | Increased cytokine production | ~2-fold increase in IFN-γ and IL-2 production upon stimulation compared to control siRNA. | |
| RKO Colon Cancer Cells | Nur77 agonist (DIM-C-pPhOCH₃) induces apoptosis | Apoptosis (PARP cleavage) observed at concentrations of 10-15 µmol/L. |
| Nur77-deficient macrophages | Increased pro-inflammatory cytokine production | ~2.5-fold increase in IL-6 production in response to inflammatory stimulation compared to WT. | |
Experimental Protocol 1: T-Cell Proliferation Assay
This protocol is adapted from studies investigating Nur77's role in T-cell activation.
Objective: To measure the effect of Nur77 on T-cell proliferation following stimulation.
Materials:
-
Spleens from Wild-Type and Nur77-KO mice.
-
T-cell isolation kit (e.g., magnetic-activated cell sorting).
-
Cell proliferation dye (e.g., eFluor670 or CFSE).
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin.
-
96-well plates, coated with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Flow cytometer.
Methodology:
-
T-Cell Isolation: Isolate CD4+ T cells from the spleens of WT and Nur77-KO mice using a negative selection kit according to the manufacturer's instructions.
-
Cell Labeling: Resuspend isolated T cells at 1x10⁷ cells/mL in PBS. Add the proliferation dye (e.g., eFluor670 at 5 µM) and incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of cold complete medium and incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete medium to remove excess dye.
-
Cell Culture: Plate the labeled T cells (2x10⁵ cells/well) in the pre-coated 96-well plates. Include uncoated wells as an unstimulated control.
-
Incubation: Culture the cells for 72 hours at 37°C, 5% CO₂.
-
Flow Cytometry: Harvest the cells and acquire data on a flow cytometer. Analyze the dye dilution in the CD4+ T-cell population. The progressive halving of fluorescence intensity indicates cell division.
Experimental Protocol 2: Nur77 Transactivation Reporter Assay
This protocol allows for the screening of compounds that modulate Nur77's transcriptional activity.
Objective: To quantify the transcriptional activity of Nur77 in response to potential agonists or antagonists.
Materials:
-
HEK293T or a relevant cancer cell line (e.g., HCT-15).
-
Lipofectamine or other transfection reagent.
-
Expression plasmid for Nur77 (e.g., GAL4-Nur77 fusion).
-
Reporter plasmid containing a luciferase gene downstream of a Nur77-responsive element (e.g., pGAL4 or pNuRE).
-
Control plasmid for transfection efficiency (e.g., β-galactosidase).
-
Test compounds (potential modulators).
-
Luciferase assay system and luminometer.
Methodology:
-
Cell Plating: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Nur77 expression plasmid, the luciferase reporter plasmid, and the β-galactosidase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After 5-6 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 20-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the reporter lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysate using a luminometer according to the manufacturer's protocol.
-
Normalization: Measure β-galactosidase activity to normalize for transfection efficiency. Calculate the relative luciferase units (RLU) as Luciferase Activity / β-galactosidase Activity. An increase in RLU indicates agonistic activity, while a decrease (in the presence of a known agonist) indicates antagonism.
Conclusion and Future Directions
Nur77 stands as a pivotal node in cellular signaling, integrating inputs from multiple pathways to control cell fate. Its dual functionality presents both a challenge and an opportunity for therapeutic development. The ability to selectively activate its pro-apoptotic mitochondrial pathway in cancer cells or enhance its anti-inflammatory nuclear function in immune cells holds immense therapeutic promise. Future research should focus on developing highly selective agonists and antagonists that can distinguish between Nur77's genomic and non-genomic functions, a more complete understanding of its interactome, and the definitive identification of its endogenous ligand(s). Such advancements will be crucial for translating the foundational science of Nur77 into targeted and effective clinical therapies.
References
- 1. pnas.org [pnas.org]
- 2. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of Nur77 and its ligands as potential anticancer compounds (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of Nur77 Antagonist 1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a pivotal role in cell proliferation, apoptosis, and differentiation.[1][2] Its dual function as a transcription factor in the nucleus and a pro-apoptotic protein in the cytoplasm makes it an attractive target for therapeutic intervention, particularly in oncology. In the cytoplasm, Nur77 can translocate to the mitochondria and interact with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic molecule, thereby triggering apoptosis.[3][4][5]
"Nur77 antagonist 1" is a selective antagonist of Nur77. This document provides detailed in vitro experimental protocols to characterize the effects of this compound on cancer cells, focusing on its impact on cell viability, apoptosis, cell cycle progression, and its mechanism of action through the Nur77 signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of a Selective Nur77 Antagonist (Compound ja) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.40 ± 0.03 | |
| HCC-1806 | Triple-Negative Breast Cancer | 0.38 ± 0.08 | |
| BT549 | Triple-Negative Breast Cancer | 2.12 ± 0.15 | |
| MCF-10A | Normal Breast Epithelial | 48.01 ± 2.86 |
Table 2: Binding Affinity of a Selective Nur77 Antagonist (Compound ja)
| Parameter | Value | Reference |
| KD (SPR) for Nur77 | 91 nM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted antagonist to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 24 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol analyzes the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry. PI stoichiometrically binds to DNA, allowing for the quantification of DNA content and determination of the percentage of cells in G0/G1, S, and G2/M phases.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis
This protocol is used to detect changes in the expression levels of key proteins in the Nur77 signaling pathway upon treatment with this compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Nur77, anti-Bcl-2, anti-cleaved Caspase-3, anti-p53, anti-p-p53, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Use a loading control like GAPDH to normalize protein expression levels.
Co-Immunoprecipitation (Co-IP)
This protocol is used to investigate the interaction between Nur77 and Bcl-2 in response to treatment with this compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Co-IP lysis buffer
-
Primary antibodies for immunoprecipitation (e.g., anti-Nur77 or anti-Bcl-2)
-
Protein A/G magnetic beads
-
Primary antibodies for Western blotting (e.g., anti-Bcl-2 and anti-Nur77)
Procedure:
-
Treat cells with this compound and lyse them in Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads by boiling in sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the interacting proteins (e.g., blot for Bcl-2 after immunoprecipitating Nur77).
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: In vitro experimental workflow.
References
- 1. Protocols [moorescancercenter.ucsd.edu]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Modulation of the Nur77-Bcl-2 apoptotic pathway by p38α MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nur77 Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Nur77 antagonist 1 in cell culture, with a focus on its application in cancer research, particularly targeting triple-negative breast cancer (TNBC) cells. Detailed protocols for key experiments are provided to ensure reproducibility and accurate data interpretation.
Introduction
Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a dual role in cell fate, acting as a promoter of both cell survival and apoptosis depending on its subcellular localization. In the nucleus, it can function as a transcription factor, while its translocation to the cytoplasm and mitochondria can trigger apoptosis. This translocation is a key event in its pro-apoptotic function, where it interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic molecule.[1][2]
This compound is a selective antagonist of Nur77 with a reported binding affinity (KD) of 91 nM.[3][4] It has demonstrated potent anti-tumor activity against TNBC cells by inducing cell cycle arrest and apoptosis.[3] The mechanism of action is linked to the modulation of the TP53 phosphorylation pathway.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its potency and efficacy in relevant cell lines.
Table 1: Binding Affinity of this compound
| Parameter | Value | Reference |
| KD (SPR) for Nur77 | 91 nM |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.40 ± 0.03 | |
| HCC-1806 | Triple-Negative Breast Cancer | 0.38 ± 0.08 | |
| BT549 | Triple-Negative Breast Cancer | 2.12 ± 0.15 | |
| MCF-10A | Normal Breast Epithelial | 48.01 ± 2.86 |
Table 3: Apoptosis Induction by this compound in MDA-MB-231 Cells
| Concentration (µM) | Percentage of Apoptotic Cells (%) | Treatment Duration | Reference |
| 0.32 | 15.10 | 6 hours | |
| 0.63 | 25.38 | 6 hours | |
| 1.25 | 40.01 | 6 hours | |
| 2.50 | 54.83 | 6 hours | |
| 5.00 | 74.62 | 6 hours |
Signaling Pathway
The pro-apoptotic signaling pathway initiated by this compound involves both nuclear and mitochondrial events, converging on the activation of the intrinsic apoptosis cascade.
Experimental Protocols
Cell Culture
The human triple-negative breast cancer cell line, MDA-MB-231, is a suitable model for studying the effects of this compound.
-
Culture Medium: DMEM High Glucose (H-21) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: When cells reach 80-85% confluency, wash with PBS, detach with 0.05% Trypsin-EDTA, and subculture at a ratio of 1:10.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
Protocol:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 103 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug concentration well.
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Protocol:
-
Seed MDA-MB-231 cells in a 6-well plate at a density of 1 x 106 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.32, 0.63, 1.25, 2.5, and 5.0 µM) for 6 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 106 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
Western Blotting
This protocol is for detecting the expression and phosphorylation of key proteins in the Nur77 signaling pathway.
Protocol:
-
Cell Lysis:
-
Seed MDA-MB-231 cells and treat with this compound as described for the apoptosis assay.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies and dilutions:
-
Anti-Nur77 (1:1000)
-
Anti-phospho-p53 (Ser15) (1:1000)
-
Anti-p53 (1:1000)
-
Anti-Cleaved Caspase-3 (1:1000)
-
Anti-Bcl-2 (1:1000)
-
Anti-β-actin (1:5000)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
References
Application Notes and Protocols for Assessing Apoptosis Induced by a Nur77 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orphan nuclear receptor Nur77 (also known as TR3 or NR4A1) has emerged as a critical regulator of apoptosis, playing a dual role in cell survival and death.[1][2] In many cancer cells, Nur77 is located in the nucleus where it can promote cell proliferation.[3] However, upon certain stimuli, Nur77 translocates from the nucleus to the mitochondria.[1][4] In the cytoplasm, Nur77 interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein, ultimately leading to mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.
Small molecule antagonists of Nur77 have been identified that can induce or enhance apoptosis in cancer cells, making them promising therapeutic candidates. This document provides detailed protocols for assessing the apoptotic effects of a representative Nur77 antagonist, herein referred to as "Nur77 Antagonist 1," in a cancer cell line of interest. The described assays quantify different stages of apoptosis, from early membrane changes to late-stage DNA fragmentation and key protein cleavage events.
Signaling Pathway of Nur77-Mediated Apoptosis
The binding of a Nur77 antagonist to the ligand-binding domain of Nur77 can trigger its translocation from the nucleus to the cytoplasm. This initiates a cascade of events leading to programmed cell death.
Experimental Workflow for Apoptosis Assessment
A multi-assay approach is recommended to comprehensively evaluate the pro-apoptotic activity of this compound. The following workflow outlines the key experimental stages.
Quantitative Data Summary
The following tables present hypothetical, yet representative, quantitative data from apoptosis assays performed on a cancer cell line treated with this compound.
Table 1: Dose-Dependent Effect of this compound on Apoptosis (Annexin V/PI Assay)
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | 0 | 2.5 ± 0.5 | 1.8 ± 0.3 | 4.3 ± 0.8 |
| This compound | 1 | 8.2 ± 1.1 | 3.5 ± 0.6 | 11.7 ± 1.7 |
| This compound | 5 | 25.6 ± 2.3 | 10.1 ± 1.5 | 35.7 ± 3.8 |
| This compound | 10 | 42.1 ± 3.5 | 18.7 ± 2.1 | 60.8 ± 5.6 |
| Positive Control (e.g., Staurosporine) | 1 | 55.3 ± 4.1 | 25.4 ± 2.9 | 80.7 ± 7.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction by this compound (5 µM)
| Time Point (hours) | TUNEL-Positive Cells (%) |
| 0 | 1.2 ± 0.2 |
| 6 | 10.5 ± 1.4 |
| 12 | 28.9 ± 2.7 |
| 24 | 45.3 ± 3.9 |
| 48 | 58.1 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Western Blot Analysis of Apoptotic Markers
| Treatment (24 hours) | Relative Density of Cleaved Caspase-3 | Relative Density of Cleaved PARP |
| Vehicle Control (DMSO) | 1.0 (baseline) | 1.0 (baseline) |
| This compound (5 µM) | 4.8 ± 0.6 | 5.2 ± 0.7 |
Data are normalized to a loading control (e.g., β-actin) and expressed as fold change relative to the vehicle control.
Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay identifies early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Cell line of interest
-
This compound
Protocol:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 24 hours). Include a positive control for apoptosis (e.g., 1 µM staurosporine for 4 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS, centrifuging after each wash.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
TUNEL Assay Kit (e.g., with FITC-dUTP)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
DNase I (for positive control)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Sample Preparation (for cells on coverslips):
-
Seed cells on coverslips in a 24-well plate and treat as described above.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes on ice.
-
Wash twice with PBS.
-
-
Controls:
-
Positive Control: Treat a fixed and permeabilized sample with DNase I (1 µg/mL) for 20 minutes at room temperature to induce DNA breaks.
-
Negative Control: Prepare a sample that will go through the staining procedure without the TdT enzyme.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions (TdT enzyme and labeled nucleotides).
-
Add the reaction mixture to the samples and incubate for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
Wash the samples three times with PBS.
-
If using indirect detection, incubate with the appropriate fluorescently labeled antibody or streptavidin conjugate.
-
Counterstain nuclei with a DNA dye like DAPI or Hoechst, if desired.
-
Mount the coverslips on microscope slides.
-
-
Analysis:
-
Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright green nuclear fluorescence.
-
Alternatively, the assay can be adapted for flow cytometry following the manufacturer's protocol.
-
Western Blot for Cleaved Caspase-3 and Cleaved PARP
This method detects the activation of key executioner caspases and the cleavage of their substrates, confirming the apoptotic signaling cascade.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction:
-
Treat and harvest cells as previously described.
-
Lyse the cell pellet with ice-cold RIPA buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
The appearance of the cleaved fragments of caspase-3 (e.g., 17/19 kDa) and PARP (e.g., 89 kDa) indicates apoptosis.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI1071, a novel Nur77 modulator, induces apoptosis of cancer cells by activating the Nur77-Bcl-2 apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a "Nur77 antagonist 1" Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear orphan receptor Nur77 (also known as NR4A1) has emerged as a critical regulator of cell proliferation and apoptosis, playing a dual role in cancer progression.[1][2] Its expression is deregulated in various cancers, making it a promising therapeutic target.[1] Nur77 antagonists are a class of small molecules designed to inhibit its pro-survival functions, thereby inducing apoptosis in cancer cells. "Nur77 antagonist 1," a selective antagonist of Nur77, has demonstrated significant anti-tumor activity, particularly in preclinical models of triple-negative breast cancer (TNBC).[3] This document provides detailed application notes and experimental protocols for establishing a subcutaneous xenograft model using the MDA-MB-231 human breast cancer cell line to evaluate the in vivo efficacy of "this compound".
Data Presentation
In Vitro Efficacy of Nur77 Antagonists
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | 0.40 ± 0.03 |
| HCC-1806 | Triple-Negative Breast Cancer | 0.38 ± 0.08 | |
| BT549 | Triple-Negative Breast Cancer | 2.12 ± 0.15 | |
| MCF-10A | Normal Breast Epithelial | 48.01 ± 2.86 | |
| NB1 | MDA-MB-231 | Triple-Negative Breast Cancer | 0.0030 ± 0.0015 |
| A549-siCtr | Lung Cancer | 0.0919 ± 0.0074 | |
| HeLa-siCtr | Cervical Cancer | 0.0707 ± 0.0113 |
In Vivo Efficacy of Nur77 Antagonists in MDA-MB-231 Xenograft Models
| Compound | Dosage | Administration Route | Treatment Schedule | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | 99.95% | [4] |
| NB1 | 25 mg/kg | Oral (p.o.) | Daily for 21 days | 66.99% | |
| NB1 | 50 mg/kg | Oral (p.o.) | Daily for 21 days | 84.33% |
Signaling Pathway
The antagonist inhibits Nur77's pro-survival functions. In the cytoplasm, Nur77 can be targeted to the mitochondria where it interacts with the anti-apoptotic protein Bcl-2. This interaction causes a conformational change in Bcl-2, exposing its BH3 domain and converting it into a pro-apoptotic protein, which ultimately leads to the release of cytochrome c and caspase activation, triggering apoptosis.
Experimental Workflow
The following diagram outlines the key steps for establishing the "this compound" xenograft model.
Experimental Protocols
Cell Culture
-
Culture MDA-MB-231 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency. Ensure cells are in the logarithmic growth phase before harvesting for injection.
-
Routinely test for mycoplasma contamination.
Animal Husbandry
-
Use female athymic nude mice (e.g., BALB/c nude), 4-6 weeks of age.
-
House mice in a specific-pathogen-free (SPF) facility in sterile, filter-topped cages.
-
Provide autoclaved food and water ad libitum.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
Cell Preparation and Implantation
-
Harvest MDA-MB-231 cells using trypsin-EDTA and wash twice with sterile, serum-free PBS.
-
Determine cell viability using a trypan blue exclusion assay; viability should be >95%.
-
Resuspend cells in a 1:1 mixture of serum-free DMEM or PBS and Matrigel® Basement Membrane Matrix at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
-
Monitor the mice for recovery from anesthesia.
"this compound" Formulation and Administration
Note: The exact formulation for "this compound" is not publicly available. The following is a recommended formulation based on common practices for hydrophobic small molecules for in vivo studies.
-
Vehicle Preparation (Sterile):
-
Prepare a vehicle solution consisting of 10% Dimethyl Sulfoxide (DMSO), 40% PEG400, and 50% sterile saline (0.9% NaCl).
-
Alternatively, a formulation of 10% DMSO and 90% corn oil can be considered.
-
-
"this compound" Solution Preparation:
-
Dissolve "this compound" in the vehicle to achieve a final concentration that allows for the administration of 10 mg/kg in a reasonable injection volume (e.g., 100-200 µL per 20g mouse).
-
Vortex or sonicate briefly to ensure complete dissolution. Prepare fresh on each day of dosing.
-
-
Administration:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Administer "this compound" solution (10 mg/kg) via intraperitoneal (i.p.) injection.
-
Administer an equivalent volume of the vehicle solution to the control group.
-
Proposed Dosing Schedule: Based on common practices for xenograft studies, a dosing schedule of daily or every other day for 21 days is recommended. The optimal schedule should be determined empirically.
-
Tumor Monitoring and Endpoint Analysis
-
Measure tumor dimensions (length and width) with digital calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500-2000 mm³) or if signs of excessive morbidity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
At the end of the study, excise the tumors, measure their final weight, and process them for further analysis (e.g., histology, immunohistochemistry, or Western blotting) to assess target engagement and pharmacodynamic effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Nur77 as a survival factor in tumor necrosis factor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Nur77 Antagonist 1 for Breast Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, effects, and experimental protocols for utilizing Nur77 antagonist 1 in breast cancer cell line research. The information is intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting the orphan nuclear receptor Nur77.
Introduction
Nur77 (also known as TR3 or NR4A1) is a member of the nuclear receptor superfamily that has emerged as a promising therapeutic target in oncology. Its role in cancer is complex, exhibiting both pro-oncogenic and tumor-suppressive functions depending on the cellular context and subcellular localization. In breast cancer, particularly triple-negative breast cancer (TNBC), modulation of Nur77 activity has shown significant anti-tumor effects. This compound is a compound that has demonstrated selective anti-proliferative and pro-apoptotic activity in various breast cancer cell lines.
Data Presentation: In Vitro Efficacy of Nur77 Antagonists
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and another potent Nur77 ligand, NB-1, in various breast cancer cell lines. This data highlights the selective potency of these compounds against cancer cells, particularly TNBC, compared to non-cancerous breast epithelial cells.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines [1]
| Cell Line | Subtype | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.40 ± 0.03 |
| HCC-1806 | Triple-Negative Breast Cancer (TNBC) | 0.38 ± 0.08 |
| BT549 | Triple-Negative Breast Cancer (TNBC) | 2.12 ± 0.15 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 48.01 ± 2.86 |
Table 2: IC50 Values of Nur77 Ligand NB-1 in Breast and Other Cancer Cell Lines [2][3]
| Cell Line | Type | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.0030 ± 0.0015 |
| HCC1937 | Triple-Negative Breast Cancer (TNBC) | 0.5277 ± 0.2068 |
| MCF-7 | ER-Positive Breast Cancer | 2.5110 ± 0.3792 |
| MCF-10A | Non-tumorigenic Breast Epithelial | 3.3330 ± 0.2447 |
| A549 | Lung Cancer | 0.0850 ± 0.0080 |
| HeLa | Cervical Cancer | 0.0741 ± 0.0066 |
| HepG2 | Liver Cancer | 0.1105 ± 0.0070 |
In Vivo Efficacy
In a breast cancer MDA-MB-231 xenograft nude mouse model, this compound demonstrated significant anti-tumor efficiency with good in vivo tolerance when administered at a dosage of 10 mg/kg via intraperitoneal (i.p.) injection. This treatment resulted in a 99.95% tumor growth inhibition (TGI)[1].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound in breast cancer cells and a general experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound in breast cancer cells.
Caption: General workflow for in vitro evaluation of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of this compound on breast cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, HCC-1806, BT549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 6, 12, or 24 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect changes in the protein expression levels of key signaling molecules involved in the Nur77 pathway.
Materials:
-
Breast cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Nur77, anti-p53, anti-Bcl-2, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed and treat cells with this compound.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize protein expression levels.
References
Application Notes and Protocols for Preclinical Evaluation of "Nur77 antagonist 1"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo evaluation of "Nur77 antagonist 1," a selective modulator of the orphan nuclear receptor Nur77 (also known as NR4A1). This document includes detailed protocols for formulation, administration, and application in relevant animal models of cancer and inflammation, supported by quantitative data and visual aids to facilitate experimental design and execution.
Introduction to Nur77 and "this compound"
Nur77 is an orphan nuclear receptor that plays a pivotal role in cell proliferation, apoptosis, and inflammation.[1][2][3] Its dual function as both a pro-survival and pro-apoptotic factor is dependent on its subcellular localization and cellular context.[2][4] In the nucleus, Nur77 can act as a transcription factor promoting cell survival. However, upon certain stimuli, it translocates to the mitochondria, where it interacts with Bcl-2, triggering apoptosis. This unique mechanism of action makes Nur77 an attractive therapeutic target.
"this compound" is a potent and selective antagonist of Nur77 with a binding affinity (KD) of 91 nM. It has demonstrated significant anti-tumor activity, particularly against triple-negative breast cancer (TNBC), by inducing cancer cell apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of "this compound" and other relevant Nur77 antagonists.
Table 1: In Vitro Activity of "this compound"
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.40 ± 0.03 |
| HCC-1806 | Triple-Negative Breast Cancer | 0.38 ± 0.08 |
| BT549 | Triple-Negative Breast Cancer | 2.12 ± 0.15 |
| MCF-10A | Normal Breast Epithelial | 48.01 ± 2.86 |
Table 2: In Vitro Apoptosis Induction by "this compound" in MDA-MB-231 Cells
| Concentration (µM) | Apoptotic Cells (%) |
| 0.32 | 15.10 |
| 0.63 | 25.38 |
| 1.25 | 40.01 |
| 2.5 | 54.83 |
| 5.0 | 74.62 |
Table 3: In Vivo Efficacy of "this compound" in a Breast Cancer Xenograft Model
| Animal Model | Administration Route | Dosage | Outcome |
| MDA-MB-231 Xenograft (Nude Mice) | Intraperitoneal (i.p.) | 10 mg/kg | 99.95% Tumor Growth Inhibition (TGI) |
Table 4: In Vitro Activity of other Nur77 Antagonists
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| DIM-C-pPhOH | ACHN | Renal Cell Carcinoma | 13.6 |
| DIM-C-pPhOH | 786-O | Renal Cell Carcinoma | 13.0 |
Experimental Protocols
Preparation of "this compound" for In Vivo Administration
Objective: To prepare a sterile, injectable formulation of "this compound" for intraperitoneal administration in mice.
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline solution or Phosphate-Buffered Saline (PBS)
-
Optional co-solvents: Polyethylene glycol 400 (PEG400) or Tween 80
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles (25-27 gauge recommended for mice)
Protocol for Intraperitoneal (i.p.) Formulation:
-
Stock Solution Preparation:
-
In a sterile environment (e.g., a laminar flow hood), weigh the required amount of "this compound" powder.
-
Prepare a concentrated stock solution by dissolving the powder in 100% sterile DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the antagonist in 1 mL of DMSO.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Working Solution Preparation:
-
On the day of injection, dilute the stock solution with a sterile vehicle to the desired final concentration.
-
Crucially, the final concentration of DMSO in the injected solution should be kept to a minimum (ideally below 5%, and not exceeding 10%) to avoid toxicity to the animals.
-
Example Calculation for a 10 mg/kg dose in a 25g mouse:
-
Dose for one mouse: 10 mg/kg * 0.025 kg = 0.25 mg
-
If the final injection volume is 0.25 mL (10 mL/kg), the required concentration of the working solution is 1 mg/mL.
-
To prepare 1 mL of a 1 mg/mL working solution with 5% DMSO:
-
Take 50 µL of a 20 mg/mL stock solution of "this compound" in DMSO.
-
Add 950 µL of sterile saline or PBS.
-
Vortex gently to mix.
-
-
-
If precipitation occurs upon dilution, a co-solvent can be used. A suggested vehicle combination is 10% DMSO, 10% Tween 80, and 80% sterile water or saline.
-
-
Administration:
-
Administer the solution via intraperitoneal injection following established animal handling and injection protocols.
-
The recommended maximum injection volume for mice is 10 mL/kg.
-
Inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
In Vivo Anti-Tumor Efficacy Study: Xenograft Model
Objective: To evaluate the anti-tumor efficacy of "this compound" in a subcutaneous tumor xenograft model.
Animal Model:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject 1-5 x 10⁶ MDA-MB-231 cells suspended in Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the dosing solution of "this compound" as described in Protocol 3.1.
-
Administer "this compound" (e.g., 10 mg/kg) via intraperitoneal injection daily or on a predetermined schedule.
-
The control group should receive the vehicle solution without the antagonist.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be collected for pharmacodynamic analysis (e.g., immunohistochemistry for cleaved caspase-3 to assess apoptosis).
-
In Vivo Anti-Inflammatory Study: LPS-Induced Inflammation Model
Objective: To assess the anti-inflammatory effects of "this compound" in a lipopolysaccharide (LPS)-induced acute inflammation model.
Animal Model:
-
Wild-type mice (e.g., C57BL/6)
Protocol:
-
Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into groups: Vehicle control, LPS + Vehicle, and LPS + "this compound".
-
-
Pre-treatment:
-
Administer "this compound" (dose to be determined by dose-response studies) or vehicle via i.p. injection 1-2 hours before the inflammatory challenge.
-
-
Induction of Inflammation:
-
Induce systemic inflammation by intraperitoneally injecting LPS (e.g., 5-10 mg/kg).
-
-
Sample Collection and Analysis:
-
At a specified time point post-LPS injection (e.g., 4-6 hours), collect blood via cardiac puncture for serum analysis.
-
Perform peritoneal lavage to collect peritoneal cells.
-
Euthanize mice and harvest relevant organs (e.g., lungs, liver).
-
-
Endpoints:
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.
-
Analyze the infiltration of immune cells (e.g., neutrophils, macrophages) in the peritoneal lavage fluid or tissues by flow cytometry or histology.
-
Assess the expression of inflammatory markers in tissues via qPCR or Western blot.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving Nur77 and the experimental workflows described above.
Caption: Nur77 signaling pathways in apoptosis and survival.
Caption: Experimental workflow for in vivo anti-tumor efficacy study.
Caption: Experimental workflow for in vivo anti-inflammatory study.
References
- 1. Key Functions and Therapeutic Prospects of Nur77 in Inflammation Related Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INACTIVATION OF THE ORPHAN NUCLEAR RECEPTOR TR3/Nur77 INHIBITS PANCREATIC CANCER CELL AND TUMOR GROWTH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nur77 Serves as a Potential Prognostic Biomarker That Correlates with Immune Infiltration and May Act as a Good Target for Prostate adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nur77 as a survival factor in tumor necrosis factor signaling - PMC [pmc.ncbi.nlm.nih.gov]
techniques for measuring "Nur77 antagonist 1" efficacy
An Application Note on Methodologies for Evaluating the Efficacy of Nur77 Antagonists
Introduction
Nur77, also known as NR4A1, is an orphan nuclear receptor that functions as an immediate-early response gene. It plays a pivotal role in a multitude of cellular processes, including apoptosis, inflammation, differentiation, and metabolism.[1][2][3][4] Nur77 exerts its effects through two primary mechanisms: a genomic pathway, where it acts as a transcription factor in the nucleus, binding to specific DNA sequences (Nur Response Elements or NurREs) to regulate target gene expression, and a non-genomic pathway, which often involves its translocation from the nucleus to the mitochondria.[1] In the mitochondria, Nur77 can interact with proteins like Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, thereby inducing cell death.
Given its significant role in cell fate, particularly in cancer, Nur77 has emerged as a promising therapeutic target. Antagonists of Nur77 are compounds designed to inhibit its activity. "Nur77 antagonist 1" is a selective antagonist that has demonstrated potent anti-tumor activity, particularly against triple-negative breast cancer (TNBC) cells, by inducing cell-cycle arrest and apoptosis.
This application note provides detailed protocols and methodologies for researchers, scientists, and drug development professionals to comprehensively evaluate the efficacy of Nur77 antagonists like "this compound". The described techniques cover target engagement, cellular and mechanistic efficacy, and in vivo validation.
Nur77 Signaling Pathways Overview
Nur77's function is tightly linked to its subcellular location. In the nucleus, it primarily acts as a transcription factor. Upon certain stimuli, it can translocate to the cytoplasm and mitochondria to initiate apoptosis through protein-protein interactions. An effective antagonist may interfere with one or both of these pathways.
Caption: Dual signaling roles of Nur77 in the nucleus and mitochondria.
Part 1: Primary Efficacy – Target Engagement and Binding Affinity
The first step in characterizing an antagonist is to confirm its direct interaction with the target protein and quantify the binding affinity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Principle: SPR is a label-free technique used to measure real-time biomolecular interactions. It quantifies binding affinity (KD), as well as association (ka) and dissociation (kd) rates. For "this compound", a KD of 91 nM has been reported.
Protocol:
-
Protein Immobilization: Covalently immobilize purified recombinant Nur77 protein (specifically the ligand-binding domain, LBD) onto a sensor chip surface.
-
Analyte Injection: Prepare a series of dilutions of "this compound" in a suitable running buffer.
-
Binding Measurement: Inject the antagonist solutions sequentially over the sensor surface, from the lowest to the highest concentration.
-
Dissociation Phase: After each injection, flow the running buffer over the chip to monitor the dissociation of the antagonist from the Nur77 protein.
-
Regeneration: After each cycle, inject a regeneration solution to remove any remaining bound antagonist, preparing the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and the equilibrium dissociation constant (KD).
Data Presentation:
| Parameter | Value |
| Analyte | This compound |
| Ligand | Recombinant Human Nur77-LBD |
| Association Rate (ka) | (Calculated value) M-1s-1 |
| Dissociation Rate (kd) | (Calculated value) s-1 |
| Affinity (KD) | (Calculated value) nM |
Part 2: Cellular Efficacy – Phenotypic Assays
These assays measure the overall effect of the antagonist on cellular functions, such as viability and apoptosis, which are key indicators of anti-cancer efficacy.
Cell Viability and Proliferation Assay
Principle: To determine the concentration at which the antagonist inhibits cell growth by 50% (IC50). Compounds like "this compound" have shown highly selective antiproliferative activity toward triple-negative breast cancer cell lines (e.g., MDA-MB-231, HCC-1806) compared to normal breast cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of "this compound" for a specified period (e.g., 48-72 hours).
-
Viability Measurement: Add a viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to untreated controls and plot cell viability against the log of the antagonist concentration. Use a non-linear regression model to calculate the IC50 value.
Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) of this compound |
| MDA-MB-231 | Triple-Negative Breast | 0.40 ± 0.03 |
| HCC-1806 | Triple-Negative Breast | 0.38 ± 0.08 |
| BT549 | Triple-Negative Breast | 2.12 ± 0.15 |
| MCF-10A | Normal Breast | 48.01 ± 2.86 |
Apoptosis Assays
Principle: Nur77 antagonists often exert their anti-cancer effects by inducing apoptosis. This can be measured through several methods, including Annexin V staining for early apoptosis and analysis of cleaved PARP for late-stage apoptosis.
Protocol (Annexin V/Propidium Iodide Staining by Flow Cytometry):
-
Cell Culture and Treatment: Culture cells (e.g., MDA-MB-231) and treat with various concentrations of "this compound" (e.g., 0.32 to 5.0 µM) for a set time (e.g., 6-24 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
-
Data Analysis: Quantify the percentage of cells in each quadrant.
Data Presentation:
| Treatment Concentration (µM) | % Early Apoptotic Cells (Annexin V+) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | (Value) | (Value) | (Value) |
| 0.32 | (Value) | (Value) | 15.10 |
| 1.25 | (Value) | (Value) | 40.01 |
| 5.0 | (Value) | (Value) | 74.62 |
Part 3: Mechanistic Efficacy – Elucidating the Mechanism of Action
These assays help to understand how the antagonist works by investigating its effects on specific molecular pathways.
Subcellular Localization of Nur77
Principle: Many compounds modulate Nur77 activity by inducing its translocation from the nucleus to the mitochondria, which is a key step in its non-genomic apoptotic function. This can be visualized by immunofluorescence or quantified by cellular fractionation and Western blotting.
Caption: Workflow for visualizing Nur77 subcellular localization.
Protocol (Cellular Fractionation & Western Blot):
-
Cell Treatment: Treat cells with the Nur77 antagonist for the desired time.
-
Fractionation: Harvest cells and use a commercial cellular fractionation kit to separate nuclear, cytoplasmic, and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against Nur77.
-
Use antibodies for fraction-specific markers (e.g., Lamin B1 for nucleus, HSP60 for mitochondria) to verify the purity of the fractions.
-
Incubate with an HRP-conjugated secondary antibody and detect using an ECL substrate.
-
-
Analysis: Quantify the band intensities to determine the relative amount of Nur77 in each cellular compartment.
Protein-Protein Interaction (PPI) Assay
Principle: To determine if the antagonist modulates the interaction between Nur77 and its binding partners, such as Bcl-2 in the mitochondria or other factors in the nucleus. Co-immunoprecipitation (Co-IP) is the standard method for this analysis.
Protocol (Co-Immunoprecipitation):
-
Cell Lysis: Treat cells with the antagonist, then lyse them in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the cleared lysate with an antibody against the "bait" protein (e.g., anti-Nur77) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution & Western Blot: Elute the protein complexes from the beads and analyze the presence of the "prey" protein (e.g., Bcl-2) by Western blotting.
Transcriptional Activity Assay
Principle: To assess the antagonist's effect on Nur77's genomic function. This is typically done using a luciferase reporter assay where the luciferase gene is placed under the control of a promoter containing Nur77 binding sites (NurREs).
Caption: Workflow for assessing Nur77 transcriptional activity.
Protocol:
-
Transfection: Co-transfect cells (e.g., HEK293T or a relevant cancer cell line) with three plasmids:
-
A reporter plasmid containing multiple copies of a NurRE upstream of a minimal promoter driving firefly luciferase.
-
An expression vector for Nur77 (to ensure sufficient protein levels).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Treatment: After transfection, treat the cells with a known Nur77 agonist (to stimulate transcriptional activity) in the presence and absence of increasing concentrations of "this compound".
-
Lysis and Measurement: After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An effective antagonist should cause a dose-dependent decrease in the agonist-induced luciferase signal.
Part 4: In Vivo Efficacy
Principle: To evaluate the antagonist's anti-tumor efficacy in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are commonly used.
Protocol (Tumor Xenograft Model):
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and vehicle control groups. Administer "this compound" via a clinically relevant route (e.g., intraperitoneal injection, i.p.) at a specified dose and schedule (e.g., 10 mg/kg).
-
Monitoring: Monitor tumor volume (using calipers) and mouse body weight regularly throughout the study.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage. Tissues can be collected for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67 or apoptosis markers like cleaved caspase-3).
Data Presentation:
| Group | Mean Tumor Volume (mm³) ± SEM | Mean Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | (Value) | (Value) | N/A |
| This compound | (Value) | (Value) | (Calculated Value) |
References
- 1. researchgate.net [researchgate.net]
- 2. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergy of Nur77 Antagonist 1 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nuclear receptor Nur77, also known as NR4A1, TR3, or NGFI-B, has emerged as a dual-faceted regulator in oncology. Its function is dictated by its subcellular localization: in the nucleus, Nur77 often promotes cancer cell survival and proliferation, whereas its translocation to the cytoplasm and mitochondria can trigger apoptosis. This dichotomy presents a compelling therapeutic strategy: antagonizing the pro-survival functions of nuclear Nur77. "Nur77 antagonist 1," a commercially available compound, and its well-studied analog, 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH), represent a class of molecules that inhibit the transcriptional activity of nuclear Nur77, leading to decreased expression of anti-apoptotic genes and inhibition of critical survival pathways such as the mTOR pathway.
These application notes provide a framework for investigating the therapeutic potential of Nur77 antagonists, exemplified by DIM-C-pPhOH, in combination with other established cancer therapies. A particularly rational combination is with mTOR inhibitors, such as everolimus, given the known cross-talk between Nur77 and the mTOR signaling cascade. The following sections detail quantitative data for these agents, comprehensive experimental protocols to assess their synergistic effects, and visual representations of the underlying biological pathways and experimental workflows.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of the Nur77 antagonist DIM-C-pPhOH and the mTOR inhibitor everolimus as single agents. Currently, there is a lack of published quantitative data on the synergistic effects of their direct combination. The provided tables are based on existing single-agent data and serve as a baseline for designing combination studies.
Table 1: In Vitro Efficacy of Nur77 Antagonist (DIM-C-pPhOH) and Everolimus in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| DIM-C-pPhOH | ACHN | Renal Cell Carcinoma | 13.6 µM | [1] |
| DIM-C-pPhOH | 786-O | Renal Cell Carcinoma | 13.0 µM | [1] |
| DIM-C-pPhOH | RKO | Colon Cancer | 21.2 µM (48h) | [2] |
| DIM-C-pPhOH | SW480 | Colon Cancer | 21.4 µM (48h) | [2] |
| Everolimus | MGC-803 | Gastric Cancer | 45.41 nM | [3] |
| Everolimus | Caki-1 | Renal Cell Carcinoma | ~0.1 µM (used as effective dose) | |
| Everolimus | 786-O | Renal Cell Carcinoma | ~0.1 µM (used as effective dose) |
Table 2: In Vivo Efficacy of Nur77 Antagonist (DIM-C-pPhOH) and Everolimus in Xenograft Models
| Compound | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| DIM-C-pPhOH | A549 lung cancer orthotopic | 30 mg/kg/day, oral gavage | Significant reduction in tumor weight and volume | |
| DIM-C-pPhOH | MDA-MB-231 breast cancer orthotopic | 15-30 mg/kg/day | 30-60% | |
| Everolimus | HT29 colorectal cancer xenograft | Not specified | 40% | |
| Everolimus | HCT116 colorectal cancer xenograft | Not specified | 44% |
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of a Nur77 antagonist and a combination agent (e.g., everolimus) individually and to assess their synergistic, additive, or antagonistic effects in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., ACHN, 786-O, MDA-MB-231)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound / DIM-C-pPhOH (stock solution in DMSO)
-
Everolimus (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
-
Synergy analysis software (e.g., CompuSyn, SynergyFinder)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Treatment (Single Agent IC50 Determination):
-
Prepare serial dilutions of the Nur77 antagonist and everolimus in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubate for 48-72 hours.
-
-
Drug Treatment (Combination Synergy Assessment):
-
Prepare a dose-response matrix with varying concentrations of the Nur77 antagonist and everolimus. A common approach is to use concentrations around the IC50 values of each drug (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).
-
Treat the cells as described in step 2.
-
-
Cell Viability Assay (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
For single-agent treatments, plot the dose-response curves and determine the IC50 values using non-linear regression.
-
For combination treatments, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vitro Apoptosis Assay by Annexin V Staining
Objective: To quantify the induction of apoptosis by the Nur77 antagonist and combination agent.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound / DIM-C-pPhOH
-
Everolimus
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the Nur77 antagonist, everolimus, or the combination at predetermined concentrations (e.g., their respective IC50 values) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the Nur77 antagonist and combination therapy in a preclinical mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cells (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound / DIM-C-pPhOH formulated for oral gavage (e.g., in corn oil)
-
Everolimus formulated for administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=6-10 mice/group):
-
Vehicle control
-
Nur77 antagonist alone
-
Everolimus alone
-
Nur77 antagonist + Everolimus
-
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for the Nur77 antagonist).
-
-
Monitoring and Data Collection:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors and measure their final weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (e.g., for Ki-67, cleaved caspase-3) or Western blotting to assess target engagement.
-
Visualizations
Nur77 Signaling Pathway in Cancer
Caption: Dual role of Nur77 in cancer cell fate.
Experimental Workflow for Synergy Assessment
Caption: Step-by-step workflow for in vitro synergy testing.
Logical Relationship of Nur77 Antagonist and mTOR Inhibitor Combination Therapy
Caption: Dual targeting of survival pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anticancer effects of everolimus (RAD001) and Rhein on gastric cancer cells via phosphoinositide-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Nur77 Antagonists Using a Cell-Based Reporter Assay
For Research Use Only.
Introduction
Nur77, also known as Nuclear Receptor Subfamily 4 Group A Member 1 (NR4A1), is an orphan nuclear receptor that plays a critical role in various cellular processes, including apoptosis, inflammation, and metabolism.[1][2] Dysregulation of Nur77 has been implicated in several diseases, such as cancer, inflammatory disorders, and metabolic syndrome.[1] Unlike typical nuclear receptors, Nur77's transcriptional activity can be modulated by ligands that bind to its ligand-binding domain, making it an attractive therapeutic target.[3][4] The identification of small molecule antagonists of Nur77 is a promising strategy for the development of novel therapeutics.
This application note describes a robust and scalable high-throughput screening (HTS) protocol for the identification of Nur77 antagonists. The assay is based on a chimeric receptor system expressed in mammalian cells, where the ligand-binding domain (LBD) of Nur77 is fused to the GAL4 DNA-binding domain (DBD). Binding of an antagonist to the Nur77 LBD inhibits the transcriptional activation of a luciferase reporter gene, providing a quantitative measure of compound activity.
Featured Product: Nur77 Antagonist 1
"this compound" (also referred to as compound 'ja') is a potent and selective antagonist of Nur77. It has been shown to induce apoptosis in triple-negative breast cancer (TNBC) cells and exhibits significant anti-tumor activity in vivo.
Key Characteristics:
-
Binding Affinity (KD): 91 nM (determined by Surface Plasmon Resonance)
-
Mechanism of Action: Induces degradation of Nur77 and promotes apoptosis through the TP53 phosphorylation pathway.
Quantitative Data
The following tables summarize the in vitro and in vivo activity of "this compound" and other reported Nur77 modulators.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Description | IC50 (µM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.40 ± 0.03 |
| HCC-1806 | Triple-Negative Breast Cancer | 0.38 ± 0.08 |
| BT549 | Triple-Negative Breast Cancer | 2.12 ± 0.15 |
| MCF-10A | Normal Breast Epithelial | 48.01 ± 2.86 |
Table 2: In Vivo Efficacy of this compound in MDA-MB-231 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | - |
| This compound | 10 mg/kg (i.p.) | 99.95% |
Table 3: Comparative Activity of Other Nur77 Modulators
| Compound | Type | Target Cell Line | IC50 (µM) | Reference |
| NB1 | Ligand | MDA-MB-231 | 0.0030 ± 0.0015 | |
| C-DIM-8 | Antagonist | A549 | Induces apoptosis | |
| Cytosporone B | Agonist | - | - |
Signaling Pathway
Nur77 is involved in multiple signaling pathways. In the nucleus, it can act as a transcription factor, regulating the expression of genes involved in apoptosis and inflammation. In the cytoplasm, Nur77 can translocate to the mitochondria and interact with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein. The activity of Nur77 is also modulated by various signaling cascades, including the MAPK and PI3K/Akt pathways.
Nur77 Signaling Pathways
Experimental Protocols
High-Throughput Screening Workflow
The HTS workflow is designed for efficiency and scalability, enabling the screening of large compound libraries to identify potential Nur77 antagonists.
HTS Workflow for Nur77 Antagonists
Detailed Protocol: Nur77 Antagonist Screening Assay
This protocol is optimized for a 384-well format and utilizes a dual-luciferase reporter system for normalization.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000
-
pFA-CMV-Nur77-LBD (expression vector for GAL4-DBD-Nur77-LBD fusion protein)
-
pFR-Luc (reporter vector with GAL4 upstream activating sequence driving Firefly luciferase)
-
pRL-SV40 (control vector with SV40 promoter driving Renilla luciferase)
-
Nur77 agonist (e.g., Cytosporone B)
-
Test compound library
-
Dual-Glo Luciferase Assay System
-
White, solid-bottom 384-well assay plates
-
Luminometer plate reader
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For transfection, prepare a DNA-lipid complex in Opti-MEM I by combining the expression, reporter, and control plasmids with Lipofectamine 2000, following the manufacturer's protocol.
-
Plate the transfected cells in 384-well plates at a density of 10,000 cells per well in 40 µL of culture medium.
-
Incubate for 24 hours.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and control compounds in DMSO. The final DMSO concentration in the assay should not exceed 0.5%.
-
Add 200 nL of compound solution to the appropriate wells.
-
For antagonist screening, add a known Nur77 agonist (e.g., Cytosporone B at its EC80 concentration) to all wells except the negative control wells.
-
-
Incubation:
-
Incubate the plates for 18-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plates and the Dual-Glo Luciferase Assay System reagents to room temperature.
-
Add 20 µL of Dual-Glo Luciferase Reagent (for Firefly luciferase) to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the Firefly luminescence using a plate reader.
-
Add 20 µL of Dual-Glo Stop & Glo Reagent (for Renilla luciferase) to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the Renilla luminescence.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percentage of inhibition for each test compound relative to the controls.
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Perform dose-response analysis for confirmed hits to determine their IC50 values.
-
Conclusion
The described cell-based reporter assay provides a reliable and efficient method for the high-throughput screening of Nur77 antagonists. This assay, in combination with secondary and in vivo studies, can accelerate the discovery and development of novel therapeutic agents targeting Nur77-mediated signaling pathways. The provided data for "this compound" serves as a benchmark for the identification and characterization of new lead compounds.
References
- 1. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Protein-Metabolite Interaction between Unsaturated Fatty Acids and the Nuclear Receptor Nur77 using a Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Nur77 antagonist 1" solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot potential issues related to the solubility and stability of Nur77 antagonist 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as Compound ja) is a selective antagonist of the orphan nuclear receptor Nur77 with a reported KD of 91 nM.[1][2] Its primary mechanism of action involves inducing apoptosis in cancer cells.[1] It has shown significant antitumor activity against triple-negative breast cancer (TNBC) cells.[1] The antagonist is believed to work by inducing the degradation of Nur77 and promoting the cleavage of PARP, a key marker of apoptosis.[1]
Q2: In what solvents is this compound soluble?
While specific solubility data for this compound in a range of solvents is not extensively published, similar small molecule inhibitors are often soluble in organic solvents. For initial stock solutions, Dimethyl sulfoxide (DMSO) is a common choice for achieving high concentrations. For instance, the Nur77 antagonist TMPA is soluble in DMSO at concentrations of 100 mg/mL or higher.
Q3: How should I prepare my working solutions of this compound to avoid precipitation in aqueous buffers?
Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules. To mitigate this, it is advisable to first prepare a high-concentration stock solution in an organic solvent like DMSO. Subsequently, perform serial dilutions into your aqueous experimental medium to reach the desired final concentration. It is crucial to ensure thorough mixing at each dilution step.
Q4: What are the best practices for storing this compound to ensure its stability?
To maintain the integrity of this compound, proper storage is essential. For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Q5: I am observing inconsistent results in my cell-based assays. Could this be related to the solubility or stability of this compound?
Inconsistent results in cell-based assays can indeed be a consequence of poor solubility or degradation of the compound. If the antagonist precipitates out of solution, the effective concentration in your experiment will be lower and more variable than intended. Similarly, if the compound degrades in your assay medium, its potency will diminish over time, leading to unreliable data.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Compound Precipitation in Aqueous Solution
Symptoms:
-
Visible particulate matter or cloudiness in the well after adding the compound.
-
Inconsistent or lower-than-expected biological activity.
Possible Causes:
-
The aqueous solubility of the antagonist has been exceeded.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
Solutions:
| Solution | Detailed Steps |
| Optimize Dilution Protocol | 1. Prepare a high-concentration primary stock solution in 100% DMSO. 2. Create intermediate dilutions in your cell culture medium or assay buffer. 3. Add the final, diluted solution to your experimental wells, ensuring the final DMSO concentration is typically below 0.5%. |
| Incorporate a Solubilizing Agent | For certain applications, consider the use of solubilizing agents such as cyclodextrins or non-ionic surfactants like Tween-20, if compatible with your experimental system. |
| Sonication | Briefly sonicate the final working solution to aid in the dissolution of any microscopic precipitates. |
Issue 2: Loss of Compound Activity Over Time
Symptoms:
-
Decreased potency of the antagonist in longer-term experiments.
-
Discrepancies between freshly prepared solutions and older ones.
Possible Causes:
-
Degradation of the compound in the aqueous assay buffer.
-
Instability of the compound at the experimental temperature (e.g., 37°C).
-
Repeated freeze-thaw cycles of the stock solution.
Solutions:
| Solution | Detailed Steps |
| Prepare Fresh Solutions | Always prepare fresh working solutions from a frozen stock for each experiment. |
| Aliquot Stock Solutions | To avoid multiple freeze-thaw cycles, prepare single-use aliquots of your high-concentration stock solution. |
| Perform a Stability Study | Assess the stability of this compound in your specific assay buffer over the time course of your experiment using methods like HPLC. |
| Minimize Exposure to Light | Protect solutions from light, especially during long incubations, to prevent photodegradation. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate reader
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing your aqueous buffer (e.g., 198 µL of PBS).
-
Mix well and incubate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Measure the turbidity of each well using a plate reader at a wavelength such as 620 nm.
-
The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility.
Protocol 2: Stability Assessment using HPLC
This protocol outlines a method to assess the stability of this compound in a specific buffer over time.
Materials:
-
This compound
-
Assay buffer of interest
-
HPLC system with a suitable column (e.g., C18)
-
Acetonitrile
-
Water (HPLC grade)
-
Formic acid or other appropriate modifier
Methodology:
-
Prepare a solution of this compound in your assay buffer at the desired final concentration.
-
Immediately inject a sample (time = 0) into the HPLC system to obtain an initial chromatogram and determine the peak area of the antagonist.
-
Incubate the remaining solution under your experimental conditions (e.g., 37°C).
-
At various time points (e.g., 2, 4, 8, 24 hours), inject aliquots of the incubated solution into the HPLC.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of the remaining antagonist at each time point relative to the initial concentration.
Signaling Pathways and Workflows
The following diagrams illustrate the Nur77 signaling pathway and experimental workflows for assessing solubility and stability.
Caption: this compound induces the translocation of Nur77 from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it to a pro-apoptotic protein and initiating apoptosis.
References
Technical Support Center: Investigating Off-Target Effects of Nur77 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and understanding the potential off-target effects of Nur77 antagonists. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes after treating with our Nur77 antagonist. How can we determine if these are off-target effects?
A1: Unexpected phenotypes are a common indicator of off-target activity. To investigate this, a systematic approach is recommended. First, perform a dose-response experiment to see if the unexpected phenotype correlates with the concentration of the antagonist. Next, consider using a structurally unrelated Nur77 antagonist to see if the same phenotype is produced. If it is not, this points towards an off-target effect of the original compound. Finally, utilizing broader screening methods, such as proteomic or transcriptomic analysis, can help identify affected pathways unrelated to Nur77 signaling.
Q2: What are some common off-targets for small molecule inhibitors that we should be aware of?
A2: While specific off-targets are unique to each compound's chemical structure, certain protein families are more prone to interactions with small molecule inhibitors. These include kinases, G-protein coupled receptors (GPCRs), and other nuclear receptors. It is advisable to perform counter-screening against a panel of these common off-targets. For instance, broad kinase profiling assays can reveal unintended inhibition of various kinases, which could explain unexpected cellular responses.
Q3: How can we experimentally validate a suspected off-target?
A3: Once a potential off-target is identified, several methods can be used for validation. A direct binding assay, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can confirm a physical interaction between your antagonist and the off-target protein. Cellular thermal shift assays (CETSA) can also demonstrate target engagement within a cellular context. Finally, using siRNA or CRISPR-Cas9 to knockdown the suspected off-target protein should rescue the off-target phenotype observed with your compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent results between experiments | Compound degradation, batch-to-batch variability, or cellular stress responses. | Verify compound integrity and purity using techniques like HPLC. Use a consistent cell passage number and ensure healthy cell culture conditions. Include positive and negative controls in every experiment. |
| High cellular toxicity at effective concentrations | Off-target effects leading to cytotoxicity. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. If toxicity overlaps with the effective concentration for Nur77 antagonism, consider synthesizing analogs of the compound to improve the therapeutic window. |
| Discrepancy between in vitro and in vivo results | Poor pharmacokinetic properties (absorption, distribution, metabolism, excretion) or engagement of in vivo-specific off-targets. | Characterize the pharmacokinetic profile of the antagonist. If possible, perform in vivo target engagement studies to confirm that the compound is reaching and binding to Nur77 in the target tissue. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening a Nur77 antagonist against a panel of kinases to identify off-target interactions.
-
Compound Preparation : Prepare a stock solution of the Nur77 antagonist in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
Kinase Panel Selection : Choose a commercially available kinase profiling service or an in-house panel that covers a broad range of the human kinome.
-
Assay Performance : The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, and ATP. The antagonist is added to the wells at various concentrations.
-
Detection : The kinase activity is measured by quantifying the amount of phosphorylated substrate. This is often done using methods like radiometric assays (³²P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis : The percentage of kinase inhibition is calculated for each concentration of the antagonist. The IC50 value is then determined by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to use CETSA to confirm the binding of a Nur77 antagonist to a potential off-target protein in a cellular environment.
-
Cell Treatment : Treat cultured cells with the Nur77 antagonist at the desired concentration. Include a vehicle-treated control.
-
Heating Profile : Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures for a set time (e.g., 3 minutes).
-
Protein Extraction : Lyse the cells to release the proteins. Centrifuge to separate the soluble protein fraction from the aggregated proteins.
-
Protein Quantification : Collect the supernatant containing the soluble proteins.
-
Western Blot Analysis : Perform Western blotting to detect the amount of the specific off-target protein remaining in the soluble fraction at each temperature.
-
Data Interpretation : A shift in the melting curve of the protein in the presence of the antagonist compared to the control indicates a direct binding interaction.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for identifying and validating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Technical Support Center: Improving the Bioavailability of Nur77 Antagonist 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Nur77 antagonist 1." The information is designed to address common challenges encountered during experiments, with a focus on improving the compound's bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is Nur77 and why is it a target in drug development?
Nur77, also known as NR4A1, is a member of the nuclear receptor superfamily. It acts as a transcription factor that can regulate genes involved in inflammation, apoptosis, and metabolism.[1] In certain contexts, particularly in cancer cells, Nur77 can translocate from the nucleus to the mitochondria. There, it interacts with the anti-apoptotic protein Bcl-2, inducing a conformational change that converts Bcl-2 into a pro-apoptotic protein, ultimately leading to cell death.[2][3] This unique pro-apoptotic function makes Nur77 an attractive target for cancer therapy.
Q2: What is "this compound" and what is its mechanism of action?
"this compound," also referred to as "Compound ja," is a selective antagonist of Nur77. While the term "antagonist" can sometimes imply blocking a function, in the context of some cancer therapies, certain Nur77 antagonists have been shown to induce apoptosis and inhibit tumor growth. This can occur through various mechanisms, including the modulation of Nur77's interaction with other proteins and signaling pathways. For instance, some small molecules that bind to Nur77 can promote its translocation to the mitochondria, thereby initiating the apoptotic pathway.
Q3: I am observing poor efficacy of this compound in my in vivo experiments. What could be the underlying cause?
Poor in vivo efficacy of a potent compound like this compound is often linked to low oral bioavailability. This means that after oral administration, an insufficient amount of the active compound reaches the systemic circulation to exert its therapeutic effect. The primary reasons for low bioavailability are typically poor aqueous solubility and/or low intestinal permeability.
Q4: How does poor solubility of this compound affect its bioavailability?
For a drug to be absorbed from the gastrointestinal tract, it must first dissolve in the intestinal fluid.[4] If a compound has low aqueous solubility, it may not dissolve sufficiently, leading to poor absorption and, consequently, low bioavailability. Small molecule antagonists targeting nuclear receptors are often lipophilic and can exhibit poor water solubility.
Q5: What formulation strategies can I employ to improve the bioavailability of this compound?
Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs:
-
Particle Size Reduction (Nanonization): Reducing the particle size of the drug increases its surface area, which can lead to a faster dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its wettability and dissolution.[5]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its solubility and absorption. These formulations can also facilitate lymphatic transport, bypassing first-pass metabolism in the liver.
Troubleshooting Guide: Low Bioavailability of this compound
This guide will help you diagnose and address potential issues with the bioavailability of this compound in your experiments.
Step 1: Assess the Physicochemical Properties
Before proceeding with complex in vivo studies, it is crucial to characterize the fundamental properties of your compound.
Problem: Unknown solubility and permeability of this compound.
Solution: Perform in vitro assessments to determine the aqueous solubility and intestinal permeability.
| Parameter | Experimental Method | Typical Values for Poorly Soluble Drugs | Representative Values for a Nur77 Ligand (NB1) |
| Aqueous Solubility | Shake-flask method in phosphate-buffered saline (PBS) at pH 7.4. | < 10 µg/mL | 114.63 ± 6.79 µg/mL |
| Intestinal Permeability | Caco-2 cell permeability assay (Papp, apparent permeability coefficient). | Papp < 1 x 10⁻⁶ cm/s | Data not available for this compound. |
Note: The data for the Nur77 ligand NB1 is provided as a representative example, as specific data for "this compound (Compound ja)" is not publicly available.
Step 2: Evaluate In Vivo Pharmacokinetics
If in vitro data suggests poor solubility or permeability, a pilot pharmacokinetic (PK) study in an animal model (e.g., mice) is the next step to confirm low bioavailability.
Problem: Sub-therapeutic plasma concentrations of this compound after oral administration.
Solution: Conduct a pilot PK study to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability (F%).
| Parameter | Description | Representative Oral PK Data in Rats (Nur77 Ligand NB1, 50 mg/kg) |
| Cmax | Maximum observed plasma concentration. | 324.32 µg/L |
| Tmax | Time to reach Cmax. | 0.47 h |
| AUC₀₋∞ | Area under the plasma concentration-time curve from time zero to infinity. | 374.80 µg/L*h |
| F% | Absolute oral bioavailability. | 30.01% |
Note: The data for the Nur77 ligand NB1 is provided as a representative example. A low F% value (<10%) would confirm that poor bioavailability is a significant issue.
Step 3: Implement Formulation Strategies
Based on the findings from the physicochemical characterization and pilot PK studies, select an appropriate formulation strategy to enhance bioavailability.
Problem: How to choose and implement a formulation strategy.
Solution: The choice of formulation depends on the specific properties of the drug.
| Formulation Strategy | Principle | Expected Outcome |
| Solid Dispersion | The drug is molecularly dispersed in a hydrophilic carrier, increasing wettability and dissolution rate. | 2 to 3-fold increase in solubility and cumulative drug release has been reported for some drugs. |
| Lipid-Based Nanoparticles | The drug is encapsulated in lipid carriers, enhancing solubility and potentially enabling lymphatic absorption. | Can significantly enhance solubility (up to 3000-fold reported for some hydrophobic drugs) and improve oral bioavailability. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC)) in a common volatile solvent (e.g., methanol or ethanol). A typical drug-to-carrier ratio to start with is 1:4 (w/w).
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution enhancement, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Dosing: Add the test compound (this compound) dissolved in the transport buffer to the apical (A) side of the Transwell® insert.
-
Sampling: At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (B) side.
-
Analysis: Quantify the concentration of the compound in the collected samples using a suitable analytical method like LC-MS/MS.
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
Protocol 3: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Dosing Preparation: Formulate this compound in a suitable vehicle for both oral (p.o.) and intravenous (i.v.) administration. For oral dosing, this could be the neat compound, a simple suspension, or an enhanced formulation. For i.v. dosing, the compound must be fully solubilized.
-
Dosing:
-
Oral Group: Administer the formulation by oral gavage at a specific dose (e.g., 10 mg/kg).
-
Intravenous Group: Administer the solution via tail vein injection at a lower dose (e.g., 1-2 mg/kg).
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as AUC, Cmax, Tmax, and half-life. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Signaling Pathways and Experimental Workflows
Nur77-Mediated Apoptosis Signaling Pathway
Caption: Nur77 signaling pathway leading to apoptosis.
Workflow for Troubleshooting Low Bioavailability
Caption: Experimental workflow for troubleshooting low bioavailability.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conversion of Bcl-2 from protector to killer by interaction with nuclear orphan receptor Nur77/TR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
"Nur77 antagonist 1" stability in different solvents
This technical support center provides essential information and troubleshooting guidance for researchers, scientists, and drug development professionals working with Nur77 antagonist 1 (also known as Compound ja). The following sections address common questions and experimental challenges related to the solubility and stability of this compound in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (Compound ja) is a selective antagonist of the orphan nuclear receptor Nur77 (also known as NR4A1) with a binding affinity (KD) of 91 nM.[1][2] It is a 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivative.[1] The primary mechanism of action involves inducing cancer cell apoptosis.[1] In triple-negative breast cancer (TNBC) cells, it has been shown to cause Nur77-dependent cell-cycle arrest and apoptosis by mediating the TP53 phosphorylation pathway.[1]
Q2: What are the recommended solvents for preparing stock solutions of this compound?
For initial high-concentration stock solutions, dimethyl sulfoxide (DMSO) is the most commonly used solvent for small molecules of this type. Based on the behavior of similar heterocyclic compounds, ethanol may also be a suitable solvent. It is crucial to prepare a high-concentration stock (e.g., 10-20 mM) in a pure, anhydrous organic solvent and then dilute it into aqueous buffers for experiments.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?
Precipitation upon dilution into aqueous media is a common issue for hydrophobic small molecules and indicates that the compound's kinetic solubility has been exceeded. Consider the following troubleshooting steps:
-
Lower the Final Concentration: This is the most direct way to stay below the solubility limit.
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
-
Use a Surfactant: Adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the aqueous buffer can help maintain compound solubility.
-
Sonication: Brief sonication after dilution can help dissolve small precipitates.
Q4: How should I store stock solutions of this compound to ensure stability?
Proper storage is critical for maintaining the integrity of the compound. For long-term stability:
-
Solid Form: Store the powder at -20°C or 4°C, protected from light and moisture.
-
DMSO Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. Studies on a wide range of compounds stored in DMSO show that most are stable under these conditions. Adding a small percentage of water (e.g., 10%) to the DMSO stock can sometimes improve solubility upon thawing, though it may also increase the risk of hydrolysis for susceptible compounds.
Troubleshooting Guide: Compound Stability Issues
This guide helps to identify and resolve common problems related to the stability of this compound in experimental settings.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Loss of activity in a time-dependent manner | Chemical Degradation: The compound may be unstable in the assay buffer (e.g., due to hydrolysis of the carboxamide group). | - Prepare fresh dilutions of the compound immediately before each experiment.- Perform a time-course experiment to quantify the rate of degradation.- Analyze the sample by HPLC or LC-MS to identify degradation products.- Adjust the pH of the buffer, as hydrolysis rates can be pH-dependent. |
| Inconsistent results between experiments | Precipitation or Adsorption: The compound may be precipitating from the solution over time or adsorbing to plasticware. | - Visually inspect for precipitate.- Centrifuge a sample of the solution to check for a pellet.- Try using low-adhesion microplates or glass vials.- Re-evaluate the final concentration to ensure it is below the solubility limit. |
| Appearance of new peaks in HPLC/LC-MS analysis | Degradation or Oxidation: The compound is breaking down into other chemical species. | - Store stock solutions under an inert gas (e.g., argon or nitrogen) to prevent oxidation.- Use high-purity, anhydrous solvents for stock preparation.- Protect solutions from light, as indole moieties can be photosensitive. |
Data on Stability of this compound
While specific experimental stability data for this compound is not publicly available, the following tables provide an illustrative stability profile based on the known chemical properties of its core structure (indole-carboxamide) and general principles of small molecule stability. This data is for guidance and illustrative purposes only.
Table 1: Stability of this compound (10 µM) in Various Solvents at 37°C
| Solvent | Time (hours) | % Remaining (Illustrative) | Potential Degradation Pathway |
| DMSO | 0 | 100% | - |
| 24 | >99% | Minimal degradation expected. | |
| 72 | >98% | Highly stable. | |
| Ethanol | 0 | 100% | - |
| 24 | >99% | Minimal degradation expected. | |
| 72 | >98% | Highly stable. | |
| PBS (pH 7.4) | 0 | 100% | - |
| 24 | ~95% | Potential for slow hydrolysis of the carboxamide moiety. | |
| 72 | ~88% | Hydrolysis may become significant over longer incubations. | |
| Cell Culture Media + 10% FBS | 0 | 100% | - |
| 24 | ~92% | Potential for enzymatic degradation in addition to hydrolysis. | |
| 72 | ~80% | Stability may be limited due to enzymes present in serum. |
Table 2: Recommended Storage Conditions and Expected Stability
| Format | Solvent | Storage Temperature | Expected Stability (Illustrative) |
| Solid (Powder) | N/A | -20°C | > 2 years |
| 4°C | > 1 year | ||
| Stock Solution (10 mM) | Anhydrous DMSO | -80°C | > 1 year (with minimal freeze-thaw cycles) |
| -20°C | > 6 months | ||
| Working Dilution (Aqueous) | PBS or Media | 4°C | < 24-48 hours (prepare fresh) |
| Room Temperature | < 8 hours (prepare fresh for each experiment) |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in an aqueous solution over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Stock Solution:
-
Accurately weigh the solid this compound and dissolve it in 100% anhydrous DMSO to create a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Test Solution:
-
Dilute the 10 mM DMSO stock solution into the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.
-
Ensure the final DMSO concentration is low (e.g., 0.1%) to minimize its effect on stability.
-
-
Incubation and Sampling:
-
Incubate the test solution at the desired temperature (e.g., room temperature or 37°C).
-
Immediately after preparation (T=0), take an aliquot of the solution for HPLC analysis. This will serve as the reference.
-
At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), collect identical aliquots.
-
Store all samples at -80°C until analysis to halt further degradation.
-
-
HPLC Analysis:
-
Analyze all samples by a validated reverse-phase HPLC method with UV detection.
-
The mobile phase and gradient should be optimized to achieve good separation of the parent compound from any potential degradants.
-
Quantify the peak area of the parent compound (this compound) at each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Signaling Pathway
References
Technical Support Center: Troubleshooting Inconsistent Results with "Nur77 antagonist 1"
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for obtaining consistent and reliable results when working with "Nur77 antagonist 1".
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with "this compound".
Issue 1: High Variability in Apoptosis Induction
You observe inconsistent levels of apoptosis in your cell line when treated with "this compound" across different experiments.
| Potential Cause | Suggested Solution |
| Inconsistent Compound Activity | Compound Stability: "this compound" may be unstable in your cell culture medium over long incubation periods. Prepare fresh dilutions from a frozen stock for each experiment. Consider a time-course experiment to determine the optimal treatment duration. Solubility Issues: The compound may be precipitating out of solution. Ensure the final DMSO concentration is low (typically <0.1%) and that the compound is fully dissolved in the medium before adding to cells. Visually inspect the medium for any precipitate. |
| Cell Culture Conditions | Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent and low passage number. Senescent or unhealthy cells can respond differently to apoptotic stimuli. Cell Density: Ensure consistent cell seeding density across all experiments, as confluency can affect cellular responses to treatment. |
| Assay-Specific Problems | Timing of Assay: Apoptosis is a dynamic process. If you are using an early-stage marker like Annexin V, make sure you are not assaying too late. Conversely, for late-stage markers like caspase-3 cleavage, ensure sufficient incubation time. Perform a time-course experiment to identify the optimal endpoint.[1] |
Issue 2: No or Weak Apoptotic Effect Observed
You are not observing the expected apoptotic effect of "this compound" in your experiments.
| Potential Cause | Suggested Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line. The effective concentration can vary significantly between cell types.[2] |
| Incorrect Subcellular Localization of Nur77 | The pro-apoptotic function of Nur77 is dependent on its translocation from the nucleus to the mitochondria. Verify the subcellular localization of Nur77 in your cell line at baseline and after treatment. Some cell lines may have defects in Nur77 translocation. |
| Cell Line Resistance | Your chosen cell line may be resistant to Nur77-mediated apoptosis due to mutations in downstream signaling pathways (e.g., Bcl-2 family proteins, p53).[3] Consider using a different cell line known to be sensitive to Nur77-induced apoptosis or a positive control compound. |
| Reagent or Assay Issues | Reagent Quality: Ensure that your apoptosis detection reagents (e.g., Annexin V, antibodies) have been stored correctly and are not expired.[1] Positive Control: Always include a positive control for apoptosis (e.g., staurosporine) to confirm that the assay is working correctly. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of "this compound"?
A1: "this compound" is a selective antagonist of the orphan nuclear receptor Nur77 (also known as NR4A1).[2] It has been shown to induce apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC) cell lines. The proposed mechanism involves the modulation of the TP53 (p53) phosphorylation pathway in a Nur77-dependent manner.
Q2: How should I prepare and store "this compound"?
A2: For optimal stability, it is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as DMSO. A related Nur77 antagonist, TMPA, is soluble in DMSO at 100 mg/ml. Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and mix thoroughly.
Q3: What are the potential off-target effects of "this compound"?
A3: As with many small molecule inhibitors, there is a potential for off-target effects. "this compound" belongs to the 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide class of compounds. While it is reported to be a selective Nur77 antagonist, comprehensive off-target screening data is not widely available. It is good practice to include appropriate controls to rule out off-target effects, such as using a structurally related but inactive compound if available, or by validating key findings using a secondary method like siRNA-mediated knockdown of Nur77.
Q4: How can I confirm that the observed apoptosis is Nur77-dependent?
A4: To confirm that the apoptotic effect of "this compound" is mediated through Nur77, you can perform experiments in cells where Nur77 expression is knocked down using siRNA or shRNA. A significant reduction in apoptosis in the knockdown cells compared to control cells would indicate Nur77-dependency.
Data Presentation
Table 1: In Vitro Activity of "this compound"
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.40 ± 0.03 | |
| HCC-1806 | Triple-Negative Breast Cancer | 0.38 ± 0.08 | |
| BT549 | Triple-Negative Breast Cancer | 2.12 ± 0.15 | |
| MCF-10A | Normal Breast Epithelial | 48.01 ± 2.86 |
Table 2: Binding Affinity of "this compound"
| Target | Binding Affinity (KD) | Method | Reference |
| Nur77 | 91 nM | Surface Plasmon Resonance (SPR) |
Mandatory Visualization
Caption: Nur77 signaling pathway and the action of "this compound".
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: Logical relationship between a common problem and its potential causes.
Experimental Protocols
1. Annexin V Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
-
Procedure:
-
Induce apoptosis in your cells by treating with "this compound" for the desired time and concentration. Include a vehicle-treated negative control and a positive control (e.g., staurosporine).
-
Harvest cells (both adherent and floating) and wash them once with cold PBS.
-
Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
2. Caspase-3 Activity Assay (Colorimetric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Caspase-3 Colorimetric Assay Kit (contains cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Treated and untreated cells
-
Microplate reader
-
-
Procedure:
-
Induce apoptosis as described above.
-
Harvest cells and lyse them using the provided cell lysis buffer.
-
Incubate the cell lysate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate per well.
-
Add 50 µL of 2X Reaction Buffer (containing DTT) to each well.
-
Add 5 µL of the DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
3. Co-Immunoprecipitation (Co-IP) of Nur77 and Bcl-2
This protocol is to determine the interaction between Nur77 and Bcl-2.
-
Materials:
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-Nur77 antibody for immunoprecipitation
-
Anti-Bcl-2 antibody for western blotting
-
Protein A/G agarose or magnetic beads
-
Treated and untreated cells
-
-
Procedure:
-
Treat cells with "this compound" to induce Nur77 expression and potential interaction.
-
Lyse cells with Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-Nur77 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads 3-5 times with Co-IP wash buffer.
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.
-
Analyze the eluate by western blotting using an anti-Bcl-2 antibody.
-
-
Controls:
-
IgG Control: Use a non-specific IgG antibody for immunoprecipitation to control for non-specific binding to the beads and antibody.
-
Input Control: Run a small fraction of the cell lysate directly on the western blot to confirm the presence of Bcl-2 in the cells.
-
References
refining "Nur77 antagonist 1" treatment duration in cell culture
Welcome to the technical support center for Nur77 antagonist 1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers refine the treatment duration of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal treatment duration for this compound in my cell line?
A1: The optimal treatment duration for this compound is highly dependent on the cell line and the experimental endpoint (e.g., apoptosis, cell cycle arrest). A time-course experiment is essential to determine the ideal duration.
Experimental Protocol: Time-Course Experiment for Apoptosis Induction
-
Cell Seeding: Plate your cells at a density that will not exceed 80% confluency by the end of the experiment.
-
Treatment: Treat cells with a predetermined optimal concentration of this compound. Include a vehicle-treated control group.
-
Time Points: Collect samples at various time points. A suggested range for initial experiments is 2, 4, 6, 8, 12, 24, and 48 hours.
-
Apoptosis Assay: Analyze apoptosis using a method such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This allows for the distinction between early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Plot the percentage of apoptotic cells against time to identify the point of maximum induction before significant secondary necrosis occurs.
Data Presentation: Example Time-Course Data for Apoptosis Induction
| Treatment Time (Hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.1 | 1.5 |
| 2 | 5.3 | 2.0 |
| 4 | 15.8 | 4.5 |
| 6 | 25.2 | 8.3 |
| 12 | 35.1 | 15.6 |
| 24 | 28.9 | 30.2 |
| 48 | 15.7 | 55.8 |
Note: This is example data. Results will vary between cell lines.
Q2: I am not observing significant apoptosis even after 24 hours of treatment with this compound. What could be the issue?
A2: Several factors could contribute to a lack of apoptotic response. Consider the following troubleshooting steps:
-
Sub-optimal Concentration: The concentration of this compound may be too low. Perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Insufficient Treatment Duration: For some cell lines, apoptosis induction may take longer. Extend your time-course experiment up to 72 hours.
-
Low Nur77 Expression: The target cell line may have low endogenous expression of Nur77. Verify Nur77 expression levels by Western blot or qPCR. Nur77 antagonists require the presence of the Nur77 protein to exert their pro-apoptotic effects.[1][2]
-
Cell Line Resistance: Some cell lines may be resistant to Nur77-mediated apoptosis. This could be due to mutations in the apoptotic pathway (e.g., Bcl-2 family proteins).
Experimental Workflow: Troubleshooting Lack of Apoptosis
Workflow for troubleshooting lack of apoptosis.
Q3: My results are inconsistent between experiments when assessing apoptosis with this compound. How can I improve reproducibility?
A3: Inconsistent results often stem from subtle variations in experimental conditions. To improve reproducibility:
-
Cell Passage Number: Use cells within a consistent and low passage number range. Prolonged culturing can alter cellular responses.
-
Cell Seeding Density: Ensure consistent cell seeding density across all experiments, as confluency can affect cell health and drug response.
-
Reagent Quality: Use freshly prepared reagents and ensure the stability of the this compound stock solution.
-
Standardized Timing: Be precise with treatment and harvesting times. Stagger the addition of the antagonist and the collection of samples to ensure accurate incubation periods.
Logical Relationship: Factors Affecting Reproducibility
Key factors influencing experimental reproducibility.
Q4: After prolonged treatment with this compound, I see a high percentage of PI-positive cells. Is this the desired outcome?
A4: A high percentage of PI-positive cells, especially if they are also Annexin V-positive, indicates late-stage apoptosis or necrosis. While apoptosis is the intended mechanism, excessive necrosis can suggest that the treatment duration is too long, leading to secondary necrosis. This can confound the interpretation of results and may indicate a more general cytotoxic effect rather than a specific apoptotic one.
Recommendation: Aim for a treatment duration that yields a high percentage of early apoptotic cells (Annexin V-positive, PI-negative) and a smaller population of late apoptotic cells. This indicates a more specific and controlled induction of apoptosis. Refer to the time-course data in Q1 for an example of how the cell populations shift over time.
Signaling Pathway
This compound is believed to function by preventing the anti-apoptotic sequestration of Nur77, thereby promoting its pro-apoptotic activity. In response to certain stimuli, Nur77 translocates from the nucleus to the mitochondria, where it interacts with Bcl-2. This interaction induces a conformational change in Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, which in turn leads to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.[1]
Nur77-mediated apoptotic signaling pathway.
References
addressing poor cellular uptake of "Nur77 antagonist 1"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Nur77 antagonist 1, with a primary focus on resolving issues of poor cellular uptake.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency of this compound in our cell-based assays. Could this be related to poor cellular uptake?
A1: Yes, low potency in cell-based assays is a common consequence of poor cellular permeability of a compound. If the antagonist cannot efficiently cross the cell membrane to reach its intracellular target, Nur77, its observed biological effect will be diminished. It is crucial to first assess the cellular uptake of the compound to distinguish between poor permeability and other factors like target engagement or compound degradation.
Q2: What are the potential physicochemical properties of this compound that might contribute to its poor cellular uptake?
A2: Several factors could be at play, often related to the molecule's structure. These include:
-
High Molecular Weight: Molecules exceeding 500 Daltons often exhibit reduced passive diffusion across the cell membrane.
-
Poor Lipophilicity: The compound may be too polar (hydrophilic) to efficiently partition into the lipid bilayer of the cell membrane.
-
High Number of Hydrogen Bond Donors and Acceptors: A large number of these groups can increase the energy barrier for membrane transit.[1]
-
Low Aqueous Solubility: While seemingly counterintuitive, very low solubility can lead to precipitation in aqueous cell culture media, reducing the effective concentration available for uptake.[2]
Q3: What initial steps can we take to troubleshoot suspected poor cellular uptake of this compound?
A3: We recommend a step-wise approach to diagnose the issue:
-
Assess Compound Solubility: First, ensure that this compound is fully dissolved in your cell culture medium at the tested concentrations. Precipitation can be mistaken for poor uptake.
-
Perform a Cellular Uptake Assay: Directly measure the intracellular concentration of the antagonist. This will provide definitive evidence of whether the compound is entering the cells.
-
Evaluate Cytotoxicity: High concentrations of the compound or the vehicle (e.g., DMSO) might be causing cellular stress or death, which can impact active transport mechanisms and membrane integrity.
Troubleshooting Guides
Guide 1: Investigating and Confirming Poor Cellular Uptake
This guide provides a systematic workflow to determine if poor cellular uptake is the root cause of low experimental efficacy.
Workflow for Diagnosing Poor Cellular Uptake
References
Validation & Comparative
A Comparative Guide to Nur77 Antagonist 1: Target Engagement Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nur77 antagonist 1 with other known Nur77 modulators, focusing on the validation of its target engagement. Experimental data is presented to support the comparison, along with detailed methodologies for key validation assays.
Introduction to Nur77
Nur77, also known as NR4A1, is a member of the nuclear receptor superfamily and functions as an orphan receptor with no known endogenous ligand.[1][2] It plays crucial roles in a variety of cellular processes, including apoptosis, inflammation, and metabolism.[1][3] Depending on the cellular context and stimulus, Nur77 can translocate from the nucleus to the mitochondria, where it can switch from a pro-survival to a pro-apoptotic factor by interacting with Bcl-2.[2] This unique characteristic makes Nur77 an attractive therapeutic target for various diseases, including cancer and inflammatory disorders.
This compound (also referred to as compound 'ja') is a selective antagonist of Nur77 that has demonstrated potent anti-tumor activity, particularly against triple-negative breast cancer (TNBC) cells. This guide will delve into the experimental validation of its engagement with the Nur77 target, drawing comparisons with other well-characterized Nur77 modulators.
Comparative Analysis of Nur77 Modulators
To objectively assess the performance of this compound, it is compared with other known Nur77 modulators, including another antagonist (DIM-C-pPhOH) and an agonist (Cytosporone B). The following table summarizes their key characteristics and performance data.
| Feature | This compound | DIM-C-pPhOH (Antagonist) | Cytosporone B (Agonist) |
| Binding Affinity (KD) | 91 nM (SPR) | Micromolar range (Fluorescence quenching) | 1.5 µM (to LBD) |
| Mechanism of Action | Induces Nur77-dependent apoptosis and cell-cycle arrest via the TP53 phosphorylation pathway. | Inhibits Nur77-dependent transactivation, leading to decreased proliferation and induction of apoptosis. | Stimulates Nur77-dependent transactivation and promotes its translocation to mitochondria, inducing apoptosis. |
| Cellular Potency (IC50) | 0.40 ± 0.03 µM (MDA-MB-231), 0.38 ± 0.08 µM (HCC-1806), 2.12 ± 0.15 µM (BT549) | 21.2 µM (RKO), 21.4 µM (SW480) | EC50 of 0.278 nM for transactivation |
| In Vivo Efficacy | Reduces tumor weight and volume in a breast cancer xenograft model. | Inhibits tumor growth in an orthotopic model of pancreatic cancer. | Retarded xenograft tumor growth. |
Experimental Protocols for Target Engagement Validation
Validating the direct interaction of a compound with its intended target within a cellular context is crucial for drug development. Below are detailed protocols for key experiments used to validate the target engagement of Nur77 modulators.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of a small molecule to its protein target.
Protocol:
-
Protein Immobilization: Recombinant human Nur77 protein is immobilized on a sensor chip surface.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is measured in real-time.
-
Data Analysis: The association and dissociation rates are calculated from the sensorgrams. The equilibrium dissociation constant (KD) is determined by fitting the data to a suitable binding model. A KD of 91 nM was determined for this compound using this method.
Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells
CETSA is a powerful method to confirm target engagement in a cellular environment by assessing the thermal stabilization of the target protein upon ligand binding.
Protocol:
-
Cell Treatment: Culture target cells (e.g., MDA-MB-231) and treat with various concentrations of this compound or vehicle control for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation and aggregation, followed by rapid cooling.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Detection: Analyze the amount of soluble Nur77 in the supernatant by Western blotting using a specific anti-Nur77 antibody.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Co-Immunoprecipitation (Co-IP) for Target Interaction in a Complex
Co-IP is used to identify and validate the interaction of a target protein with its binding partners in a cellular lysate. In the context of Nur77, this can be used to assess how a compound affects the interaction of Nur77 with proteins like Bcl-2.
Protocol:
-
Cell Lysis: Lyse cells treated with this compound or control using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific to Nur77.
-
Complex Pull-down: Add protein A/G beads to pull down the antibody-Nur77 complex.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Detection: Elute the protein complexes from the beads and analyze the presence of interacting partners (e.g., Bcl-2) by Western blotting.
Reporter Gene Assay for Transcriptional Activity
This assay measures the ability of a compound to modulate the transcriptional activity of Nur77.
Protocol:
-
Cell Transfection: Co-transfect cells with a plasmid expressing Nur77 and a reporter plasmid containing a Nur77 response element (NBRE) upstream of a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the transfected cells with different concentrations of this compound or a known modulator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity.
-
Data Analysis: A decrease in luciferase activity in the presence of this compound would confirm its antagonistic effect on Nur77-mediated transcription.
Visualizing Key Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Nur77 signaling pathway and the action of this compound.
References
- 1. Assessment of NR4A Ligands that Directly Bind and Modulate the Orphan Nuclear Receptor Nurr1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosporone B is an agonist for nuclear orphan receptor Nur77 - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of Nur77 Antagonist 1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Nur77 antagonist 1" with other known Nur77 modulators, supported by experimental data to confirm its on-target effects. The information is intended to assist researchers in evaluating this compound for their specific applications.
Introduction to Nur77
Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a pivotal role in various cellular processes, including apoptosis, inflammation, and metabolism.[1][2][3][4] Its dual function as both a transcription factor in the nucleus and a pro-apoptotic protein in the cytoplasm makes it an attractive therapeutic target for a range of diseases, including cancer.[1] The activity of Nur77 can be modulated by small molecules, which can either enhance (agonists) or inhibit (antagonists) its function.
"this compound": An Overview
"this compound," also identified as compound 'ja', is a selective antagonist of Nur77. It has demonstrated significant potential in inducing cancer cell apoptosis, particularly in triple-negative breast cancer (TNBC) models. The on-target effects of this antagonist are primarily attributed to its direct binding to Nur77, leading to downstream cellular events that promote cell death.
Comparative Analysis of Nur77 Modulators
To objectively assess the on-target effects of "this compound," its performance is compared with other known Nur77 modulators. The following table summarizes key quantitative data from various studies.
| Compound Name | Type | Binding Affinity (Kd) | IC50 (MDA-MB-231 cells) | IC50 (MCF-10A cells) | Key On-Target Effects |
| This compound (ja) | Antagonist | 91 nM (SPR) | 0.40 ± 0.03 µM | 48.01 ± 2.86 µM | Induces Nur77-dependent apoptosis and cell-cycle arrest by mediating the TP53 phosphorylation pathway. |
| DIM-C-pPhOH (C-DIM8) | Antagonist | Not explicitly stated | 13.6 µM (ACHN cells) | Not explicitly stated | Inhibits cancer cell growth and mTOR signaling; induces apoptosis and cellular stress. |
| TMPA | Antagonist | High-affinity (exact Kd not stated) | Not explicitly stated | Not explicitly stated | Binds to Nur77, leading to the release and shuttling of LKB1 to the cytoplasm to activate AMPKα. |
| Cytosporone B | Agonist | EC50 of 0.278 nM | Not explicitly stated | Not explicitly stated | Stimulates transcription of Nur-response element reporter genes and up-regulates Nur77 expression. |
| THPN | Agonist | 270 nM | Not explicitly stated | Not explicitly stated | Leads to Nur77 translocation to the mitochondria to induce autophagic cell death. |
Experimental Protocols for On-Target Validation
The following are detailed methodologies for key experiments cited in the validation of "this compound" and its alternatives.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding affinity (Kd) of the compound to purified Nur77 protein.
Protocol:
-
Immobilize recombinant human Nur77 protein onto a CM5 sensor chip.
-
Prepare a series of dilutions of the test compound (e.g., "this compound") in a suitable running buffer.
-
Inject the compound dilutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound compound.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association (ka) and dissociation (kd) rate constants.
-
The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cell proliferation.
Protocol:
-
Seed cells (e.g., MDA-MB-231 and MCF-10A) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure the luminescence using a plate reader.
-
Normalize the data to untreated control cells and plot the results as a dose-response curve.
-
Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following compound treatment.
Protocol:
-
Treat cells with the test compound at various concentrations for a specified time (e.g., 6 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).
Western Blotting for Apoptosis Markers
Objective: To detect the cleavage of key apoptosis-related proteins.
Protocol:
-
Treat cells with the test compound and lyse them to extract total protein.
-
Determine the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, Nur77).
-
Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of the compound with Nur77 within intact cells.
Protocol:
-
Treat intact cells with the test compound or vehicle control.
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble Nur77 in the supernatant by Western blotting or other protein detection methods.
-
A ligand-bound protein will be thermodynamically stabilized, resulting in a higher melting temperature and more soluble protein remaining at higher temperatures compared to the unbound protein.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes, the following diagrams are provided.
Caption: Nur77 signaling pathways in the cell.
Caption: Workflow for validating on-target effects.
References
- 1. ‘Nur'turing tumor T cell tolerance and exhaustion: novel function for Nuclear Receptor Nur77 in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to Nur77 Inhibitors: Nur77 Antagonist 1 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a critical regulator of cell proliferation, apoptosis, and metabolism, making it a compelling target for therapeutic intervention in cancer and metabolic diseases. A growing number of small molecule inhibitors targeting Nur77 are being developed, each with distinct mechanisms of action and pharmacological profiles. This guide provides an objective comparison of "Nur77 antagonist 1" against other notable Nur77 inhibitors, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of Nur77 Inhibitors
The following tables summarize the quantitative data for this compound and other selected Nur77 inhibitors, focusing on their binding affinity, and anti-proliferative activity.
Table 1: Binding Affinity of Nur77 Inhibitors
| Compound | Target | Binding Assay | KD (nM) | Reference |
| This compound | Nur77 | Surface Plasmon Resonance (SPR) | 91 | [1] |
| NB1 | Nur77 | Surface Plasmon Resonance (SPR) | 120 | [2] |
| BPA-B9 | Nur77 | Surface Plasmon Resonance (SPR) | 460 | [2] |
| DIM-C-pPhOH | Nur77 | Fluorescence Binding Assay | Low µM range | [3] |
| TMPA | Nur77 | Not Specified | High-affinity | [4] |
Table 2: Anti-proliferative Activity of Nur77 Inhibitors
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 0.40 ± 0.03 | |
| HCC-1806 | Triple-Negative Breast Cancer | Not Specified | 0.38 ± 0.08 | ||
| BT549 | Triple-Negative Breast Cancer | Not Specified | 2.12 ± 0.15 | ||
| MCF-10A (Normal) | Non-cancerous breast | Not Specified | 48.01 ± 2.86 | ||
| DIM-C-pPhOH | ACHN | Renal Cell Carcinoma | Not Specified | 13.6 | |
| 786-O | Renal Cell Carcinoma | Not Specified | 13.0 | ||
| RKO | Colon Cancer | Cell Growth Assay | 21.2 | ||
| SW480 | Colon Cancer | Cell Growth Assay | 21.4 | ||
| NB1 | MDA-MB-231 | Triple-Negative Breast Cancer | Not Specified | 0.0030 ± 0.0015 | |
| A549 | Lung Cancer | Not Specified | 0.0850 ± 0.0080 | ||
| HeLa | Cervical Cancer | Not Specified | 0.0741 ± 0.0066 | ||
| HepG2 | Liver Cancer | Not Specified | 0.1105 ± 0.0070 | ||
| MCF-10A (Normal) | Non-cancerous breast | Not Specified | 3.3330 ± 0.2447 |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of Nur77 inhibitors are dictated by their specific interactions with the receptor and their downstream impact on cellular signaling pathways.
This compound is a selective antagonist that induces apoptosis in cancer cells in a Nur77-dependent manner. Its pro-apoptotic activity is mediated through the TP53 phosphorylation pathway.
DIM-C-pPhOH acts as a Nur77 antagonist that inhibits cancer cell growth by impacting multiple signaling pathways. It is known to inhibit mTOR signaling and TGF-β induced cell migration. The inhibition of mTOR signaling is a key mechanism for its anti-proliferative and pro-apoptotic effects.
TMPA is another high-affinity Nur77 antagonist. Its mechanism of action involves binding to Nur77, which leads to the release and cytoplasmic shuttling of Liver Kinase B1 (LKB1). This, in turn, activates AMP-activated protein kinase α (AMPKα), a key regulator of cellular energy homeostasis.
References
A Comparative Efficacy Analysis of Nur77 Antagonist 1 and DIM-C-pPhOH in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent Nur77 modulators: "Nur77 antagonist 1" and 1,1-bis(3'-indolyl)-1-(p-hydroxyphenyl)methane (DIM-C-pPhOH). The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their pre-clinical studies.
Introduction to Nur77 and its Role in Cancer
Nur77, also known as NR4A1, is a member of the nuclear receptor superfamily and plays a multifaceted role in cellular processes, including proliferation, apoptosis, and inflammation.[1] Its function is highly dependent on its subcellular localization. In the nucleus, Nur77 can promote cancer cell survival, while its translocation to the mitochondria can trigger apoptosis.[2] This dual functionality makes Nur77 an attractive therapeutic target in oncology. Both "this compound" and DIM-C-pPhOH are small molecules designed to modulate Nur77 activity, primarily by antagonizing its pro-survival functions.
Comparative Efficacy Data
The following tables summarize the key quantitative data on the efficacy of "this compound" and DIM-C-pPhOH based on available in vitro and in vivo studies.
Table 1: In Vitro Efficacy Comparison
| Parameter | This compound | DIM-C-pPhOH |
| Binding Affinity (Kd) | 91 nM[3][4] | ~100 nM[5] |
| IC50 (MDA-MB-231 cells) | 0.40 ± 0.03 µM | 19 µM (24h and 48h) |
| IC50 (Other Cell Lines) | HCC-1806: 0.38 ± 0.08 µMBT549: 2.12 ± 0.15 µM | ACHN: 13.6 µM786-O: 13.0 µM |
Analysis: Both compounds exhibit comparable high-affinity binding to Nur77. However, "this compound" demonstrates significantly greater potency in inhibiting the proliferation of the triple-negative breast cancer cell line MDA-MB-231, with an IC50 value approximately 47-fold lower than that of DIM-C-pPhOH.
Table 2: In Vivo Efficacy Comparison
| Parameter | This compound | DIM-C-pPhOH |
| Animal Model | MDA-MB-231 xenograft (nude mice) | Mouse xenograft models |
| Dosage | 10 mg/kg (intraperitoneal) | 15-30 mg/kg/day (oral gavage) |
| Tumor Growth Inhibition (TGI) | 99.95% | 30-60% |
Analysis: In vivo studies further support the superior efficacy of "this compound". At a lower dosage, it achieved near-complete tumor growth inhibition in an MDA-MB-231 xenograft model, whereas DIM-C-pPhOH showed more modest tumor growth inhibition at higher daily doses. The different routes of administration should be considered when comparing these results.
Mechanism of Action
Both compounds function as antagonists of Nur77, leading to the induction of apoptosis in cancer cells.
This compound has been shown to induce apoptosis in a Nur77-dependent manner and mediates cell-cycle arrest by modulating the TP53 phosphorylation pathway.
DIM-C-pPhOH acts as a nuclear receptor 4A1 (NR4A1) antagonist, inhibiting cancer cell growth and mTOR signaling, while inducing apoptosis and cellular stress.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect early and late-stage apoptosis.
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Annexin V Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive and viability dye negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Mouse Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of compounds.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Compound Administration: Administer the test compound to the mice via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Nur77 signaling pathway and points of intervention by antagonists.
Caption: General experimental workflow for comparing antagonist efficacy.
Conclusion
Based on the currently available data, "this compound" exhibits superior in vitro potency and in vivo efficacy compared to DIM-C-pPhOH in the context of the cancer cell lines and models studied. Its significantly lower IC50 value and remarkable tumor growth inhibition in a xenograft model suggest it may be a more promising candidate for further preclinical and clinical development. However, it is important to note that the in vivo experiments were conducted under different conditions, which may influence the outcome. Researchers should consider these factors and the specific context of their own studies when selecting a Nur77 antagonist. This guide serves as a starting point for a comprehensive evaluation of these two compounds.
References
- 1. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CA3072456A1 - Nr4a1 ligands, pharmaceutical compositions, and related methods of use - Google Patents [patents.google.com]
A Comparative Guide to Nur77 Antagonist 1 and TMPA in Preclinical Cancer Models
In the landscape of novel cancer therapeutics, targeting the orphan nuclear receptor Nur77 (NR4A1) has emerged as a promising strategy. Nur77 plays a dual role in cell fate, acting as a promoter of either proliferation or apoptosis depending on its subcellular localization and interacting partners.[1][2] This guide provides a detailed comparison of two modulators of Nur77 activity, Nur77 antagonist 1 and Ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)phenyl] acetate (TMPA), based on available preclinical data.
Overview and Mechanism of Action
This compound , also referred to as compound 'ja', is a selective antagonist of Nur77.[3] Its primary mechanism of action in cancer cells is the induction of apoptosis.[3] Emerging evidence suggests that it may exert its effects through the modulation of the p53 signaling pathway, a critical tumor suppressor pathway.
TMPA has been described as both a Nur77 agonist and antagonist, a point of initial confusion in the literature.[4] However, its role in cancer models is primarily characterized by its antagonistic effect on the interaction between Nur77 and Liver Kinase B1 (LKB1). In the nucleus, Nur77 sequesters LKB1, thereby inhibiting the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. By binding to Nur77, TMPA disrupts this interaction, leading to the translocation of LKB1 to the cytoplasm and subsequent activation of the LKB1/AMPK signaling pathway. This activation can lead to the inhibition of cancer cell growth and survival.
Comparative Performance Data
In Vitro Antiproliferative Activity
Table 1: IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (µM) |
| MDA-MB-231 | 0.40 ± 0.03 |
| HCC-1806 | 0.38 ± 0.08 |
| BT549 | 2.12 ± 0.15 |
| MCF-10A (Normal Breast) | 48.01 ± 2.86 |
No specific IC50 values for TMPA in cancer cell lines were identified in the reviewed literature.
In Vivo Antitumor Efficacy
Table 2: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model
| Cancer Model | Dosing | Tumor Growth Inhibition (TGI) |
| MDA-MB-231 Xenograft | Not Specified | 99.95% |
No in vivo data for TMPA in cancer xenograft models were identified in the reviewed literature. Studies on TMPA have primarily focused on metabolic disease models, where it has been shown to lower blood glucose and improve glucose tolerance in diabetic mice at a dose of 50 mg/kg (i.p.).
Signaling Pathways
The distinct mechanisms of action of this compound and TMPA are depicted in the following signaling pathway diagrams.
References
- 1. Inhibition of lymphangiogenesis and angiogenesis in breast tumor xenografts and lymph nodes by a peptide derived from transmembrane protein 45A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nur77 Modulators: Antagonist 1 vs. Agonists
For Researchers, Scientists, and Drug Development Professionals
The orphan nuclear receptor Nur77 (also known as NR4A1, TR3, or NGFI-B) has emerged as a critical regulator of apoptosis, inflammation, and metabolism, making it a compelling target for therapeutic intervention in cancer, inflammatory diseases, and metabolic disorders.[1][2] Modulation of Nur77 activity through small molecules, both agonists and antagonists, offers promising avenues for drug development. This guide provides a comparative overview of the differential effects of "Nur77 antagonist 1" and a panel of Nur77 agonists, supported by experimental data and detailed methodologies.
Introduction to Nur77 Signaling
Nur77 exerts its diverse biological functions through both genomic and non-genomic pathways. As a transcription factor, it can modulate the expression of target genes involved in apoptosis and metabolism.[2][3] In its non-genomic role, Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, triggering a conformational change that converts Bcl-2 from a pro-survival to a pro-apoptotic protein.[4] This mitochondrial pathway is a key mechanism for inducing apoptosis in cancer cells.
Overview of "this compound" and Nur77 Agonists
This guide focuses on the following Nur77 modulators:
-
This compound: A selective Nur77 antagonist that has been shown to induce apoptosis in triple-negative breast cancer (TNBC) cells.
-
Nur77 Agonists:
-
Cytosporone B (Csn-B): A naturally occurring agonist that binds to the ligand-binding domain (LBD) of Nur77, stimulating its transactivational activity and promoting its translocation to the mitochondria.
-
C-DIMs (Methylene-substituted Diindolylmethanes): A class of synthetic compounds that includes both agonists and antagonists of Nur77. Nur77-activating C-DIMs can induce apoptosis through nuclear-dependent pathways.
-
Kaempferol and Quercetin: Flavonoids that have been identified as Nur77 ligands, acting as antagonists in rhabdomyosarcoma cells.
-
TMPA (Ethyl 2-[2,3,4-trimethoxy-6-(1-octanoyl)-phenyl] acetate): A high-affinity Nur77 modulator, sometimes referred to as an antagonist, that influences metabolic pathways by affecting the Nur77-LKB1 interaction.
-
Comparative Data on Nur77 Modulators
The following tables summarize the available quantitative data for the selected Nur77 modulators. It is important to note that direct comparative studies under identical experimental conditions are limited. The data presented here are compiled from various sources and should be interpreted with consideration of the different experimental contexts.
Table 1: Binding Affinities and Potencies of Nur77 Modulators
| Compound | Type | Target Cell Line/System | Binding Affinity (Kd) | Potency (IC50/EC50) | Reference(s) |
| This compound | Antagonist | MDA-MB-231 (TNBC) | 91 nM (SPR) | ~0.4 µM (antiproliferative) | |
| Cytosporone B (Csn-B) | Agonist | In vitro | - | 0.278 nM (transactivation) | |
| Kaempferol | Antagonist | Rhabdomyosarcoma (RMS) cells | 3.1 µM (Fluorescence quenching) | - | |
| Quercetin | Antagonist | Rhabdomyosarcoma (RMS) cells | 0.93 µM (Fluorescence quenching) | - | |
| TMPA | Antagonist/Modulator | In vitro | 0.14 µM (Nur77 LBD) | - | |
| C-DIM-5 | Agonist | Pancreatic cancer cells | - | - | |
| C-DIM-8 | Antagonist | Pancreatic and lung cancer cells | - | - |
Table 2: Comparative Effects on Apoptosis
| Compound | Effect on Apoptosis | Mechanism | Target Cell Line | Reference(s) |
| This compound | Induces apoptosis | Nur77-dependent | MDA-MB-231 (TNBC) | |
| Cytosporone B (Csn-B) | Induces apoptosis | Promotes Nur77 translocation to mitochondria | Various cancer cells | |
| C-DIMs (agonists) | Induce apoptosis | Nuclear Nur77-dependent pathways | Pancreatic and colon cancer cells | |
| Kaempferol | Inhibits pro-oncogenic pathways | Antagonizes Nur77-regulated genes | Rhabdomyosarcoma cells | |
| Quercetin | Inhibits pro-oncogenic pathways | Antagonizes Nur77-regulated genes | Rhabdomyosarcoma cells |
Table 3: Comparative Effects on Inflammation and Metabolism
| Compound | Effect on Inflammation | Effect on Metabolism | Mechanism | Reference(s) |
| Nur77 Agonists (general) | Anti-inflammatory | Regulates glucose and lipid metabolism | Inhibition of NF-κB signaling; modulation of metabolic gene expression | |
| Cytosporone B (Csn-B) | - | Elevates blood glucose | Induction of gluconeogenesis genes | |
| TMPA | - | Lowers blood glucose, attenuates insulin resistance | Antagonizes Nur77-LKB1 interaction, activating AMPKα |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of Nur77 modulators.
References
- 1. Controversy and multiple roles of the solitary nucleus receptor Nur77 in disease and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Characteristics of Nur77 and its ligands as potential anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Nur77 Antagonist 1 Versus Standard Chemotherapy in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the preclinical comparative efficacy, mechanisms of action, and experimental protocols of the novel Nur77 antagonist 1 against standard-of-care chemotherapy agents, cisplatin and paclitaxel, in the context of triple-negative breast cancer.
Introduction
The orphan nuclear receptor Nur77 (also known as NR4A1) has emerged as a promising therapeutic target in oncology due to its multifaceted role in cell proliferation, apoptosis, and migration.[1][2] Its expression is frequently dysregulated in various cancers, making it an attractive molecule for targeted drug development.[2][3] A novel therapeutic agent, "this compound," has shown significant preclinical anti-tumor activity, particularly in aggressive cancers like triple-negative breast cancer (TNBC).[4] This guide provides a comprehensive comparative analysis of this compound against two cornerstone chemotherapy drugs, cisplatin and paclitaxel, which are frequently used in the treatment of TNBC.
This publication aims to equip researchers with a detailed, data-driven comparison to inform future preclinical and clinical research directions. The analysis covers the distinct mechanisms of action, comparative in vivo efficacy, safety profiles, and detailed experimental methodologies.
Comparative Efficacy in a Preclinical Triple-Negative Breast Cancer Model
To provide a direct comparison of anti-tumor efficacy, this guide focuses on preclinical data from studies utilizing the MDA-MB-231 human breast cancer xenograft model, a well-established model for TNBC.
In Vivo Tumor Growth Inhibition
The following table summarizes the quantitative data on tumor growth inhibition (TGI) or tumor/control (T/C) ratios observed for this compound, cisplatin, and paclitaxel in the MDA-MB-231 xenograft model.
| Compound | Dosage | Treatment Schedule | Efficacy Metric | Result | Reference |
| This compound (NB-1) | 25.0 mg/kg | Oral, daily | TGI | 66.99% | |
| 50.0 mg/kg | Oral, daily | TGI | 84.33% | ||
| Cisplatin | 5 mg/kg | Intraperitoneal | Tumor Weight Reduction | Significant reduction vs. control | |
| Paclitaxel | 15 mg/kg | Intravenous, daily for 5 days | T/C | 6.5% | |
| 13.73 mg/kg | Not specified | Tumor Inhibition Rate | 77.32% (as PTX-TTHA derivative) |
Mechanisms of Action: A Tale of Three Pathways
While all three compounds induce apoptosis in cancer cells, their mechanisms of action are fundamentally distinct, offering different avenues for therapeutic intervention and potential combination strategies.
This compound: Targeting the Mitochondria
This compound exerts its pro-apoptotic effects through a unique, non-genomic pathway. It induces the translocation of Nur77 from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that converts Bcl-2 into a pro-apoptotic protein, ultimately leading to the release of cytochrome c and caspase activation.
Cisplatin: DNA Damage and Apoptotic Signaling
Cisplatin, a platinum-based compound, functions primarily by cross-linking with purine bases in DNA, forming DNA adducts. This DNA damage interferes with DNA replication and repair mechanisms, triggering cell cycle arrest and activating intrinsic apoptotic pathways. The cell's inability to repair the extensive DNA damage leads to the activation of caspases and programmed cell death.
Paclitaxel: Microtubule Stabilization and Mitotic Catastrophe
Paclitaxel, a taxane, targets the microtubule network within the cell. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their disassembly. This disruption of microtubule dynamics is crucial for various cellular functions, most notably mitosis. The stabilization of microtubules leads to a sustained mitotic arrest, which ultimately triggers apoptosis. Paclitaxel has also been shown to induce apoptosis by binding to and inhibiting the anti-apoptotic protein Bcl-2.
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of action, the following diagrams were generated using the Graphviz DOT language.
Caption: Signaling pathway of this compound.
References
- 1. Safety and Efficacy of nab-Paclitaxel in the Treatment of Patients with Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The tyrosine kinase inhibitor E-3810 combined with paclitaxel inhibits the growth of advanced-stage triple-negative breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
cross-validation of "Nur77 antagonist 1" activity in different labs
A guide for researchers on the cross-validation and comparative efficacy of Nur77 antagonists.
This guide provides a comparative overview of the reported activity of "Nur77 antagonist 1," also known as Compound ja, in the context of other known Nur77 antagonists. While direct cross-validation of this compound activity across different laboratories is not publicly available, this document compiles existing data to offer a comparative performance analysis. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection and application of Nur77 modulators.
Nur77 Signaling Pathway
The orphan nuclear receptor Nur77 (also known as NR4A1) is a key regulator of cell proliferation, apoptosis, and inflammation. Its activity is modulated by its subcellular localization. In the nucleus, Nur77 acts as a transcription factor. Upon certain stimuli, it can translocate to the mitochondria, where it interacts with Bcl-2, switching its function from anti-apoptotic to pro-apoptotic, thereby inducing cell death. This unique mechanism of action makes Nur77 an attractive target for cancer therapy.
Caption: Nur77 signaling pathway illustrating its transcriptional role in the nucleus and its pro-apoptotic function in the mitochondria upon translocation.
Comparative Activity of Nur77 Antagonists
The following table summarizes the quantitative data for "this compound" and compares it with other reported Nur77 antagonists. This comparative data is essential for evaluating the relative potency and selectivity of these compounds.
| Compound | Target Binding (Kd) | Cell Line | IC50 | Reference |
| This compound (Compound ja) | 91 nM (SPR) | MDA-MB-231 (TNBC) | 0.40 ± 0.03 µM | [1] |
| HCC-1806 (TNBC) | 0.38 ± 0.08 µM | [1] | ||
| BT549 (TNBC) | 2.12 ± 0.15 µM | [1] | ||
| MCF-10A (Normal Breast) | 48.01 ± 2.86 µM | [1] | ||
| C-DIM-8 (DIM-C-pPhOH) | Not Reported | ACHN (Renal Cancer) | 13.6 µM | [2] |
| 786-O (Renal Cancer) | 13.0 µM | |||
| L3.6pL (Pancreatic Cancer) | 11.35 µM | |||
| MiaPaCa-2 (Pancreatic Cancer) | 13.87 µM | |||
| Panc1 (Pancreatic Cancer) | 15.61 µM | |||
| NB1 | 0.12 µM | MDA-MB-231 (TNBC) | 0.0030 ± 0.0015 µM | |
| A549 (Lung Cancer) | 0.0850 ± 0.0080 µM | |||
| HeLa (Cervical Cancer) | 0.0741 ± 0.0066 µM | |||
| HepG2 (Liver Cancer) | 0.1105 ± 0.0070 µM | |||
| MCF-10A (Normal Breast) | 3.3330 ± 0.2447 µM | |||
| Celastrol | Binds to Nur77 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the experimental protocols used to characterize the activity of the compared Nur77 antagonists.
Cell Proliferation Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
-
Cell Lines and Culture: Cancer cell lines (e.g., MDA-MB-231, ACHN, 786-O, L3.6pL, MiaPaCa-2, Panc1) and normal cell lines (e.g., MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the antagonist for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B). The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using software like GraphPad Prism.
Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)
SPR is a label-free technique used to measure biomolecular interactions in real-time.
-
Immobilization: Recombinant Nur77 protein is immobilized on a sensor chip.
-
Interaction Analysis: A series of concentrations of the antagonist are injected over the sensor surface. The change in the refractive index at the surface, which is proportional to the amount of bound antagonist, is measured.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgrams. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
In Vivo Xenograft Model
Animal models are used to evaluate the anti-tumor efficacy of compounds in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are injected subcutaneously or orthotopically into the mice.
-
Treatment: Once tumors reach a certain volume, mice are treated with the antagonist (e.g., intraperitoneal injection) or a vehicle control.
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.
-
Immunohistochemistry: Tumor tissues can be analyzed for biomarkers of proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).
Experimental Workflow for Antagonist Screening
The following diagram illustrates a typical workflow for the screening and characterization of Nur77 antagonists.
Caption: A generalized workflow for the discovery and preclinical evaluation of Nur77 antagonists.
References
Independent Verification of "Nur77 Antagonist 1" Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for "Nur77 antagonist 1" against other known Nur77 modulators. The information is intended to assist researchers in evaluating the potential of these compounds for further investigation and development. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key experiments are provided.
Overview of Nur77 and its Modulation
Nur77, also known as NR4A1, is a member of the nuclear receptor superfamily that plays a crucial role in cell differentiation, proliferation, and apoptosis. Its dual function as both a pro-oncogenic and a tumor-suppressive factor, depending on its subcellular localization and cellular context, has made it an attractive target for cancer therapy. Modulation of Nur77 activity through small molecules, including antagonists and agonists, is a promising strategy for the treatment of various cancers, particularly triple-negative breast cancer (TNBC).
Comparative Preclinical Data
The following tables summarize the available preclinical data for "this compound" and other selected Nur77 modulators: Cytosporone B (an agonist), C-DIMs (antagonists), and Celastrol (a modulator).
Table 1: In Vitro Binding Affinity and Cellular Potency
| Compound | Type | Target Binding (Kd) | Cell Line | IC50 | Source |
| This compound | Antagonist | 91 nM (SPR) | MDA-MB-231 (TNBC) | 0.40 µM | [1] |
| HCC-1806 (TNBC) | 0.38 µM | [1] | |||
| BT549 (TNBC) | 2.12 µM | [1] | |||
| MCF-10A (Normal Breast) | 48.01 µM | [1] | |||
| NB-1 | Ligand | 0.12 µM | MDA-MB-231 (TNBC) | 0.0030 µM | [2] |
| A549 (Lung) | 0.0850 µM | ||||
| HeLa (Cervical) | 0.0741 µM | ||||
| HepG2 (Liver) | 0.1105 µM | ||||
| MCF-7 (non-TNBC) | 2.5110 µM | ||||
| MCF-10A (Normal Breast) | 3.3330 µM | ||||
| Cytosporone B | Agonist | 852 nM | H460 (Lung) | ~7.7 µM | |
| Celastrol | Modulator | 0.87 µM | MDA-MB-231 (TNBC) | High doses (2 and 5 µM) significantly reduce viability | |
| C-DIMs (general) | Antagonist | Not specified | Pancreatic, Lung, Bladder, Colon | Inhibition of cell growth and induction of apoptosis reported |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Model | Dosing | Key Findings | Source |
| This compound | MDA-MB-231 Xenograft (Nude Mice) | 10 mg/kg, i.p. | 99.95% tumor growth inhibition (TGI); Increased cleaved caspase 3 and decreased Ki67 expression. | |
| NB-1 | MDA-MB-231 Xenograft (Nude Mice) | 25.0 and 50.0 mg/kg, oral | TGI of 66.99% and 84.33%, respectively; Nuclear shrinkage in tumor tissues and suppression of Ki67 expression. | |
| Celastrol | 4T1 Breast Cancer Xenograft (BALB/c Mice) | Not specified | Significantly inhibited tumor progression. | |
| Cytosporone B | Xenograft Tumor Model | Not specified | Retarded xenograft tumor growth. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided.
Nur77 Signaling Pathway
The following diagram illustrates the central role of Nur77 in cellular processes and its interaction with other key signaling molecules. Nur77 can translocate from the nucleus to the mitochondria, where it interacts with Bcl-2, converting it from an anti-apoptotic to a pro-apoptotic protein, leading to the release of cytochrome c and subsequent caspase activation. In the nucleus, Nur77 can act as a transcription factor, and its activity can be modulated by interactions with other proteins such as NF-κB.
Caption: Nur77 signaling pathway.
Experimental Workflow: In Vitro and In Vivo Evaluation of Nur77 Modulators
The following diagram outlines a typical workflow for the preclinical evaluation of Nur77 modulators, from initial in vitro screening to in vivo efficacy studies.
References
- 1. Celastrol and Triptolide Suppress Stemness in Triple Negative Breast Cancer: Notch as a Therapeutic Target for Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel exceptionally potent and orally active Nur77 ligand NB1 with a distinct binding mode for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Nur77 Antagonist 1
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Nur77 antagonist 1, a compound used in laboratory research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
II. Waste Identification and Segregation
Proper identification and segregation of waste streams are the foundational steps for safe disposal. This compound waste should be categorized as follows:
-
Solid Waste: Includes expired or unused this compound, contaminated lab supplies (e.g., weigh boats, filter paper), and spill cleanup materials.
-
Liquid Waste: Consists of solutions containing this compound, such as reaction mixtures, and rinsate from cleaning contaminated glassware.
-
Contaminated Sharps: Any needles, scalpels, or other sharp instruments that have come into contact with this compound.
-
Empty Containers: Original containers that held this compound.
It is crucial to segregate these waste streams to prevent unintended chemical reactions and to ensure compliance with disposal regulations. Never mix incompatible chemicals in the same waste container.
III. Disposal Procedures
The following tables outline the specific, step-by-step procedures for the disposal of each category of this compound waste.
Table 1: Disposal of Solid this compound Waste
| Step | Procedure |
| 1 | Container Selection: Choose a designated, leak-proof, and clearly labeled hazardous waste container compatible with chemical solids. |
| 2 | Waste Collection: Carefully transfer all solid waste, including contaminated consumables, into the designated container. Avoid generating dust. |
| 3 | Labeling: Affix a hazardous waste label to the container. The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid Waste with this compound"). |
| 4 | Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials. |
| 5 | Disposal Request: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. |
Table 2: Disposal of Liquid this compound Waste
| Step | Procedure |
| 1 | Container Selection: Use a designated, leak-proof, and shatter-resistant hazardous waste container (e.g., a plastic-coated glass bottle) with a secure screw-top cap. |
| 2 | Waste Collection: Pour all liquid waste containing this compound into the designated container. Do not fill the container beyond 90% capacity to allow for expansion. |
| 3 | Labeling: Attach a hazardous waste label with the full chemical name, approximate concentration of this compound, and the solvent system used. |
| 4 | Storage: Store the sealed container in secondary containment (e.g., a chemical-resistant tray) within a designated satellite accumulation area. |
| 5 | Disposal Request: Contact your institution's EHS office for collection and disposal. |
Table 3: Disposal of Contaminated Sharps
| Step | Procedure |
| 1 | Container Selection: Use a designated, puncture-resistant sharps container. |
| 2 | Waste Collection: Immediately place all contaminated sharps into the sharps container. Do not attempt to recap, bend, or break needles. |
| 3 | Labeling: Label the sharps container as "Hazardous Chemical Waste Sharps" and list "this compound" as the contaminant. |
| 4 | Storage: Once the container is three-quarters full, seal it securely and store it in the satellite accumulation area. |
| 5 | Disposal Request: Arrange for disposal through your institution's EHS office. |
Table 4: Decontamination and Disposal of Empty Containers
| Step | Procedure |
| 1 | Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve this compound. |
| 2 | Rinsate Collection: Collect all rinsate and manage it as hazardous liquid waste as described in Table 2.[1][2][3] |
| 3 | Label Defacement: Completely deface or remove the original manufacturer's label.[1][2] |
| 4 | Marking as Empty: Clearly mark the container as "EMPTY". |
| 5 | Final Disposal: Dispose of the decontaminated container in accordance with institutional policies, which may include regular trash or recycling. |
IV. Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary to mitigate exposure and contamination.
Table 5: Spill Cleanup Protocol
| Step | Procedure |
| 1 | Evacuate and Alert: Evacuate the immediate area and alert nearby personnel. |
| 2 | Secure the Area: Restrict access to the spill area. |
| 3 | Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and safety goggles. For larger spills, a respirator may be necessary. |
| 4 | Containment: For liquid spills, contain the spill using absorbent pads or other appropriate materials. For solid spills, gently cover the material with absorbent pads to prevent dust from becoming airborne. |
| 5 | Cleanup: Carefully collect all contaminated materials using appropriate tools (e.g., forceps for solids, absorbent pads for liquids) and place them in a designated hazardous waste container. |
| 6 | Decontamination: Decontaminate the spill area with a suitable solvent, followed by a soap and water solution. All cleaning materials should be disposed of as hazardous waste. |
| 7 | Reporting: Report the spill to your laboratory supervisor and your institution's EHS office. |
V. Experimental Protocols and Diagrams
Workflow for this compound Waste Disposal
The following diagram illustrates the logical flow for the proper disposal of waste generated from experiments involving this compound.
Caption: This diagram outlines the waste disposal workflow for this compound.
Signaling Pathway for Laboratory Safety Compliance
This diagram illustrates the decision-making process and necessary steps to ensure regulatory compliance when handling and disposing of this compound.
Caption: This flowchart shows the key steps for ensuring laboratory safety compliance.
References
- 1. Chemical Containers | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. 8.3.4 Hazardous Waste Containers | UMN University Health & Safety [hsrm.umn.edu]
Essential Safety and Operational Guide for Handling Nur77 Antagonist 1
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Nur77 antagonist 1. As this compound is intended for research use only and its full toxicological properties have not been established, it must be handled as a substance of unknown toxicity, adhering to stringent safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure via inhalation, ingestion, and skin or eye contact.[1][2] The minimum required PPE includes:
-
Lab Coat: A standard or flame-resistant lab coat should be worn to protect clothing and skin from potential splashes.[3][4]
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5] For tasks with a higher splash risk, chemical splash goggles should be worn.
-
Face Shield: In addition to safety glasses or goggles, a face shield is necessary when there is a significant risk of splashing, such as when preparing stock solutions or handling larger quantities.
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact. For prolonged handling or when preparing solutions, double-gloving or using thicker, chemical-resistant gloves is recommended. Gloves should be inspected before use and changed immediately upon contamination.
-
Respiratory Protection: If there is a risk of generating aerosols or dusts, work should be conducted in a certified chemical fume hood. If a fume hood is not feasible, a respirator may be required, which necessitates a formal respiratory protection program including fit testing and training.
Operational Handling and Storage
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. The container should be clearly labeled.
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be kept tightly sealed. For long-term storage, follow the manufacturer's recommendations, which may include refrigeration or freezing in a designated and clearly labeled "Chemicals Only" unit.
Preparation of Solutions: All weighing and preparation of solutions should be performed in a chemical fume hood to prevent inhalation of any dust or aerosols. Use appropriate tools and techniques to minimize the generation of dust.
Disposal Plan
All waste containing this compound, including contaminated PPE, empty containers, and unused solutions, must be treated as hazardous chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams. Collect all solid and liquid waste in separate, clearly labeled, and leak-proof containers.
-
Container Labeling: Waste containers must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in regular trash. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste, before the container can be considered for regular disposal.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line / Model | Reference |
| Binding Affinity (KDSPR) | 91 nM | Nur77 | |
| IC50 (Antiproliferative) | 0.40 ± 0.03 µM | MDA-MB-231 (TNBC) | |
| 0.38 ± 0.08 µM | HCC-1806 (TNBC) | ||
| 2.12 ± 0.15 µM | BT549 (TNBC) | ||
| 48.01 ± 2.86 µM | MCF-10A (Normal Breast) | ||
| In Vivo Efficacy | 99.95% Tumor Growth Inhibition (TGI) | MDA-MB-231 Xenograft (Mice) | |
| Dosage (In Vivo) | 10 mg/kg (i.p.) | MDA-MB-231 Xenograft (Mice) |
Experimental Protocols
Detailed Methodology for Handling this compound:
-
Hazard Assessment: Before beginning any work, perform a risk assessment for the planned experiment.
-
PPE Donning: Put on all required personal protective equipment as described in the PPE section.
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have spill control materials readily available.
-
Compound Retrieval: Retrieve the container of this compound from its storage location.
-
Weighing and Solution Preparation (in a fume hood):
-
Place a weigh boat on a calibrated analytical balance.
-
Carefully transfer the desired amount of the solid compound to the weigh boat.
-
Record the weight and transfer the compound to an appropriate vessel for dissolution.
-
Add the desired solvent (e.g., DMSO) to dissolve the compound, mixing gently to avoid splashing.
-
-
Use in Experiment: Use the prepared solution in your experiment, following all standard laboratory procedures for handling chemical reagents.
-
Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Waste Disposal: Dispose of all waste, including unused solutions, contaminated labware, and PPE, in the designated hazardous waste containers.
-
Storage of Stock Solutions: If a stock solution is to be stored, ensure the container is properly labeled with the chemical name, concentration, solvent, date, and your initials. Store under the recommended conditions.
-
PPE Doffing and Hand Washing: Remove PPE in the correct order to avoid contamination. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
Visualizations
Caption: Experimental workflow for handling this compound.
Nur77 Signaling Pathway and Antagonist Mechanism
Nur77 (also known as NR4A1) is an orphan nuclear receptor that plays a crucial role in apoptosis. Under certain stimuli, Nur77 can translocate from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, causing a conformational change that converts Bcl-2 into a pro-apoptotic protein, ultimately leading to the release of cytochrome c and caspase activation.
This compound is a selective antagonist that induces cancer cell apoptosis. Its mechanism of action involves mediating the TP53 phosphorylation pathway. By antagonizing Nur77, it likely promotes the downstream apoptotic signals.
Caption: Nur77-mediated apoptotic pathway and antagonist action.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. twu.edu [twu.edu]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
